Bis(bis(2-hydroxyethyl)ammonium) glutarate
Description
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Properties
CAS No. |
85029-94-3 |
|---|---|
Molecular Formula |
C13H30N2O8 |
Molecular Weight |
342.39 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;pentanedioic acid |
InChI |
InChI=1S/C5H8O4.2C4H11NO2/c6-4(7)2-1-3-5(8)9;2*6-3-1-5-2-4-7/h1-3H2,(H,6,7)(H,8,9);2*5-7H,1-4H2 |
InChI Key |
AWWDAEGJAIEXNI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
What is the molecular structure of bis(bis(2-hydroxyethyl)ammonium) glutarate
The Molecular Architecture and Physicochemical Dynamics of Bis(bis(2-hydroxyethyl)ammonium) Glutarate
Executive Summary
Bis(bis(2-hydroxyethyl)ammonium) glutarate (CAS: 85029-94-3) is a highly specialized organic salt classified as a Protic Ionic Liquid (PIL)[1]. Formed via the stoichiometric acid-base neutralization of glutaric acid and diethanolamine, this compound exists as a highly viscous liquid at room temperature. Its unique molecular architecture—characterized by a dense, three-dimensional hydrogen-bonding network—makes it a critical solvent and active agent in advanced pharmaceutical formulations, CO₂ capture technologies, and biocatalytic buffer systems[2][3].
This technical guide deconstructs the structural chemistry, synthesis causality, and physicochemical profiling of the compound for researchers and drug development professionals.
Molecular Structure and Stoichiometric Logic
To understand the macroscopic properties of bis(bis(2-hydroxyethyl)ammonium) glutarate, one must first analyze its molecular constituents and their stoichiometric relationship. The compound has a molecular formula of C13H30N2O8 and a molar mass of 342.39 g/mol [4].
The Anion: Glutarate The core anion is glutarate, [OOC−(CH2)3−COO]2− , which is the fully deprotonated form of glutaric acid (a 5-carbon dicarboxylic acid). The flexible aliphatic carbon backbone disrupts rigid crystal lattice packing, which is the primary reason this salt remains a liquid (or highly viscous fluid) at room temperature rather than crystallizing into a solid[5]. The four carboxylate oxygen atoms serve as powerful hydrogen-bond acceptors.
The Cation: Bis(2-hydroxyethyl)ammonium The cation is protonated diethanolamine, [H2N(CH2CH2OH)2]+ . Because glutaric acid is diprotic, two equivalents of diethanolamine are required to fully neutralize one equivalent of glutaric acid. The secondary amine group is protonated to form a positively charged ammonium center ( >NH2+ ).
The Intermolecular Network The resulting 2:1 stoichiometric complex is held together by intense Coulombic forces and a massive hydrogen-bonding network. Each of the two cations possesses four hydrogen-bond donors (two from the −OH groups, two from the −NH2+ center), resulting in eight total proton donors per molecular unit[6]. This extensive cross-linking is responsible for the compound's exceptionally low vapor pressure and high dynamic viscosity.
Fig 1: Intermolecular hydrogen bonding and ionic interaction network of the PIL.
Experimental Methodology: Synthesis and Validation
The synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate relies on a 100% atom-economical proton transfer reaction. The protocol below is designed as a self-validating system to prevent common failure modes, such as amide condensation or moisture contamination[2].
Step-by-Step Synthesis Protocol
-
Stoichiometric Preparation: Weigh glutaric acid and diethanolamine in a strict 1:2.00 molar ratio. Causality: Even a slight excess of unreacted acid or base will drastically alter the pH and electrochemical window of the final PIL.
-
Solvent-Free Mixing: Add the diethanolamine dropwise to the solid glutaric acid in a thermostated three-necked flask equipped with a mechanical stirrer.
-
Exothermic Control (Critical Step): Maintain the reaction temperature strictly below 60°C using an external ice bath. Causality: The acid-base neutralization is highly exothermic. If the temperature exceeds 100–120°C, a condensation reaction will occur, releasing water and forming an amide. Amide formation irreversibly destroys the ionic nature of the product[2].
-
Maturation: Stir the viscous mixture continuously for 24 hours at 50°C to ensure complete proton transfer and homogenization.
-
Vacuum Drying: Transfer the resulting dark yellow, viscous liquid to a vacuum oven. Dry under high vacuum (e.g., 7 Pa) at 50°C for 48 hours. Causality: Protic ionic liquids are extremely hygroscopic. Absorbed atmospheric water acts as a plasticizer, artificially lowering viscosity and compromising the solvent's integrity[6].
-
Validation: Analyze the final product using Karl Fischer titration. The system is validated only if the water content is ≤0.1 wt% . Confirm structural integrity via 1H NMR to ensure the absence of amide proton shifts.
Fig 2: Step-by-step solvent-free synthesis workflow of the protic ionic liquid.
Physicochemical Profiling
The macroscopic properties of this PIL are a direct consequence of its molecular structure. The table below summarizes the core quantitative data utilized in chemical engineering and formulation modeling[2][4][5].
| Property | Value / Description | Mechanistic Cause |
| CAS Registry Number | 85029-94-3 | Standardized identifier[1]. |
| Molecular Formula | C13H30N2O8 | 1x Glutarate anion + 2x Diethanolammonium cations[4]. |
| Molar Mass | 342.39 g/mol | Sum of atomic weights[4]. |
| State at Ambient Temp | Highly Viscous Liquid | Flexible 5-carbon anion chain prevents crystallization[5]. |
| H-Bond Donors | 8 per molecular unit | 4x −OH groups and 4x −NH protons from the two cations[6]. |
| H-Bond Acceptors | 8 per molecular unit | 4x −OH oxygens and 4x −COO− oxygens. |
| Solubility Profile | Highly soluble in H2O , Methanol | Complete miscibility driven by extreme hydrophilicity and polarity. |
Applications in Drug Development and Chemical Engineering
Transdermal Drug Delivery Systems In pharmaceutical formulations, organic amine-based ionic liquids are utilized as powerful transdermal absorption accelerators. The bis(2-hydroxyethyl)ammonium cations and glutarate anions interact with the lipid bilayers of the stratum corneum. By fluidizing the lipid matrix through competitive hydrogen bonding, this PIL significantly enhances the skin permeation of both acidic and basic active pharmaceutical ingredients (APIs) without causing severe cytotoxicity[7].
Aqueous Two-Phase Systems (ATPS) for Bioseparation Bis(bis(2-hydroxyethyl)ammonium) glutarate is highly effective in Ionic Liquid Aqueous Two-Phase Systems (IL-ATPS). When mixed with specific kosmotropic salts (e.g., phosphates or citrates), the PIL separates into a distinct aqueous phase. This tunable hydrophobicity allows for the high-yield, non-denaturing extraction of sensitive biomolecules, such as immunoglobulins and penicillin, outperforming traditional polymer-based (e.g., PEG) separation systems[8].
Carbon Capture and Storage (CCS) The structural abundance of hydroxyl groups and protonated amine centers provides a dense array of active sites for CO2 solvation. Unlike volatile commercial amines (e.g., monoethanolamine), this PIL exhibits negligible vapor pressure, making it a highly sustainable, non-corrosive, and recyclable solvent for industrial CO2 capture[3].
References
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MDPI. Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Available at:[Link]
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MDPI. Thermophysical Properties and CO2 Absorption of Ammonium-Based Protic Ionic Liquids Containing Acetate and Butyrate Anions. Available at:[Link]
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An In-depth Technical Guide to the Thermodynamic Properties of Bis(bis(2-hydroxyethyl)ammonium) Glutarate Protic Ionic Liquid
Authored by: A Senior Application Scientist
Introduction: Protic ionic liquids (PILs) represent a fascinating subclass of ionic liquids, formed through the simple proton transfer between a Brønsted acid and a Brønsted base.[1] Their tunable physicochemical properties, including low vapor pressure, high thermal stability, and significant ionic conductivity, have positioned them as promising candidates for a diverse range of applications, from "green" solvents in organic synthesis to advanced electrolytes and lubricants.[2][3][4] This guide focuses on a specific, yet underexplored, PIL: bis(bis(2-hydroxyethyl)ammonium) glutarate. While direct experimental data for this compound is scarce in publicly available literature, this document will synthesize established principles from analogous alkanolammonium-based PILs to provide a predictive overview of its core thermodynamic properties.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to understand, characterize, and ultimately utilize this promising ionic liquid.
The cation, bis(2-hydroxyethyl)ammonium, and the dicarboxylate anion, glutarate, both contribute to a complex interplay of hydrogen bonding and ionic interactions that dictate the macroscopic properties of the resulting PIL.[8] Understanding these properties is paramount for designing and optimizing any process or application in which this PIL is to be employed.
Synthesis and Structural Considerations
The synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate follows a straightforward acid-base neutralization reaction.[9] This method is characteristic of protic ionic liquid synthesis due to its simplicity and high yield.
Synthesis Protocol
A typical synthesis involves the direct reaction of bis(2-hydroxyethyl)amine (a Brønsted base) with glutaric acid (a Brønsted acid) in a 2:1 molar ratio, as glutaric acid is a dicarboxylic acid.
Step-by-Step Protocol:
-
Reactant Preparation: Accurately weigh stoichiometric amounts of high-purity bis(2-hydroxyethyl)amine and glutaric acid. It is crucial to use reactants with low water content, as residual water can significantly impact the final properties of the PIL.[6][10]
-
Reaction: The reaction is typically performed without a solvent. The bis(2-hydroxyethyl)amine is added dropwise to the molten glutaric acid (if solid at reaction temperature) under constant stirring. The reaction is exothermic. To ensure complete proton transfer, the mixture is often heated (e.g., to 80-100°C) for several hours (e.g., 24 hours).[9]
-
Purification: The resulting liquid is then purified to remove any unreacted starting materials and water. This is typically achieved by drying under high vacuum at an elevated temperature for an extended period (e.g., 48 hours).[11] The water content should be verified using Karl Fischer titration to be below 0.1% mass fraction.[11]
-
Characterization: The final product should be characterized to confirm its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential to confirm the formation of the desired ionic liquid.
Caption: Workflow for the synthesis and purification of bis(bis(2-hydroxyethyl)ammonium) glutarate.
Core Thermodynamic Properties
The thermodynamic properties of an ionic liquid are critical for its application.[8] They govern its behavior as a solvent, its fluid dynamics, and its operational temperature range.
Density
Density is a fundamental physical property that is often required for process design and theoretical modeling.[12] For protic ionic liquids, density is influenced by the nature of both the cation and the anion.
Expected Trends:
-
Temperature Dependence: The density of bis(bis(2-hydroxyethyl)ammonium) glutarate is expected to decrease linearly with increasing temperature.[12] This is a common behavior for most liquids, resulting from increased thermal expansion.
-
Structural Influence: The presence of multiple hydroxyl groups on the cation allows for extensive hydrogen bonding, which can lead to efficient packing and thus a relatively high density compared to non-hydroxylated analogues.[5] The dicarboxylate nature of the glutarate anion will also contribute significantly to the overall density.
Experimental Protocol for Density Measurement:
-
Instrumentation: A high-precision vibrating tube densimeter is the standard instrument for measuring the density of ionic liquids over a range of temperatures.[12]
-
Sample Preparation: The PIL sample must be thoroughly degassed and dried to minimize the influence of dissolved gases and water.
-
Measurement: The sample is introduced into the measuring cell of the densimeter. The temperature is controlled with a thermostat, and measurements are taken at regular intervals across the desired temperature range (e.g., 293.15 K to 353.15 K).[12]
-
Data Correlation: The experimental density data as a function of temperature can be fitted to a linear equation: ρ = a + bT, where ρ is the density, T is the temperature, and a and b are empirical constants.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transfer, such as in reaction media or extraction processes.[10] Protic ionic liquids, particularly those with extensive hydrogen bonding capabilities, tend to be highly viscous.[8]
Expected Trends:
-
Temperature Dependence: The viscosity of bis(bis(2-hydroxyethyl)ammonium) glutarate is expected to decrease exponentially with increasing temperature.[9] This behavior is typical for ionic liquids and can often be described by the Vogel-Tammann-Fulcher (VTF) equation.[10]
-
Structural Influence: The multiple hydroxyl groups on the two bis(2-hydroxyethyl)ammonium cations and the two carboxylate groups on the glutarate anion will create a dense and complex hydrogen-bonding network.[8] This is predicted to result in a high viscosity at room temperature.[9]
Experimental Protocol for Viscosity Measurement:
-
Instrumentation: A rotational viscometer or a falling-ball viscometer is suitable for measuring the viscosity of ionic liquids. The choice of instrument may depend on the expected viscosity range.
-
Sample Preparation: As with density measurements, the sample must be dry and free of impurities.
-
Measurement: The viscosity is measured across a range of temperatures, typically from 278 K to 358 K.[5] It is important to allow the sample to thermally equilibrate at each temperature setpoint before taking a measurement.
-
Data Analysis: The temperature dependence of viscosity can be analyzed using the Arrhenius equation for liquids with low viscosity or, more appropriately for many PILs, the VTF equation.[10]
Thermal Stability
The thermal stability of an ionic liquid defines its operational window and is a key indicator of its suitability for high-temperature applications.[13] Thermal stability is commonly assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[14][15]
Expected Trends:
-
Decomposition Temperature: The thermal stability of ammonium-based PILs is generally lower than that of imidazolium-based aprotic ionic liquids.[2] The decomposition of bis(bis(2-hydroxyethyl)ammonium) glutarate will likely be initiated by the deprotonation of the ammonium cation, followed by the decomposition of the resulting amine and acid.[13] The onset decomposition temperature is expected to be in the range of 300-360°C.[2]
-
Phase Transitions: DSC analysis can reveal important phase transitions, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). For many PILs, a distinct melting point is not observed; instead, a glass transition is more common.[15]
Experimental Protocols:
-
Thermogravimetric Analysis (TGA):
-
A small, accurately weighed sample of the PIL is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The mass of the sample is recorded as a function of temperature. The onset decomposition temperature is determined from the resulting mass loss curve.[2]
-
-
Differential Scanning Calorimetry (DSC):
-
A small sample is hermetically sealed in a DSC pan.
-
The sample is subjected to a controlled temperature program, typically involving cooling and heating cycles, to observe thermal transitions.[15]
-
The heat flow to or from the sample is measured relative to a reference, allowing for the determination of Tg, Tc, and Tm.
-
Caption: Relationship between molecular structure, intermolecular forces, and key thermodynamic properties.
Influence of Water
The presence of water can significantly alter the thermodynamic properties of protic ionic liquids.[14][16] Given the hygroscopic nature of many PILs, particularly those with hydroxyl groups, understanding the effect of water is crucial for practical applications.
-
Density: The effect of water on the density of PIL-water mixtures can be non-ideal, with deviations from a simple linear mixing rule.[16]
-
Viscosity: The addition of water to a PIL typically leads to a significant decrease in viscosity.[10] Water molecules can disrupt the hydrogen-bonding network of the PIL, reducing the resistance to flow.
-
Conductivity: The electrical conductivity of PILs generally increases with the addition of water, which is linked to the decrease in viscosity and the potential for proton hopping mechanisms.[5]
Potential Applications
Based on the predicted properties, bis(bis(2-hydroxyethyl)ammonium) glutarate could be a viable candidate for several applications:
-
Environmentally Friendly Lubricants: The high viscosity and potential for strong surface interactions make it a candidate for use as a lubricant or a lubricant additive.[9]
-
CO2 Capture: Alkanolammonium-based ionic liquids have shown promise for CO2 capture, and the multiple hydroxyl groups in this PIL could enhance this capability.
-
Biomaterial and Drug Delivery: The biocompatibility of the constituent ions could make this PIL interesting for applications in biomaterials and as a solvent or formulation component in drug delivery systems.[17]
Summary Data Table
The following table summarizes the predicted thermodynamic properties and the standard methods for their determination.
| Property | Predicted Trend/Value | Standard Measurement Technique |
| Density | Decreases linearly with temperature. | Vibrating Tube Densitometer |
| Viscosity | High at room temperature; decreases exponentially with temperature. | Rotational Viscometer |
| Thermal Stability (TGA) | Onset of decomposition expected at 300-360 °C. | Thermogravimetric Analysis |
| Phase Transitions (DSC) | Likely to exhibit a glass transition rather than a sharp melting point. | Differential Scanning Calorimetry |
Conclusion
While direct experimental data for bis(bis(2-hydroxyethyl)ammonium) glutarate is not yet widely available, a strong predictive framework can be built upon the extensive research into analogous protic ionic liquids. The presence of multiple hydroxyl groups on the cation and a dicarboxylate anion suggests a highly viscous liquid with significant hydrogen bonding potential. Its thermodynamic profile, characterized by a predictable temperature dependence of density and viscosity and moderate thermal stability, makes it an intriguing candidate for various advanced applications. This guide provides the foundational knowledge and experimental protocols necessary for researchers to begin a thorough characterization of this promising protic ionic liquid.
References
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Pinkert, A., Ang, K. L., Marsh, K. N., & Pang, S. (2011). Density, viscosity and electrical conductivity of protic alkanolammonium ionic liquids. Physical Chemistry Chemical Physics, 13(11), 5136-5143. [Link]
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Pinkert, A., Ang, K. L., Marsh, K. N., & Pang, S. (2011). Density, viscosity and electrical conductivity of protic alkanolammonium ionic liquids. Physical Chemistry Chemical Physics, 13(11), 5136-5143. [Link]
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Cioc, A., et al. (2026). Protic Ionic Liquid–H2O Mixtures Structure, Interactions, and Structure–Property Relationships. ACS Sustainable Chemistry & Engineering. [Link]
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Evexia. (n.d.). Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate (EVT-12803812). [Link]
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Iglesias, M., et al. (2010). Viscosities of pure protic ionic liquids and their binary and ternary mixtures with water and ethanol. Journal of Chemical & Engineering Data, 55(2), 919-924. [Link]
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Kar, M., et al. (2018). Thermal stability of protic ionic liquids. RMIT Research Repository. [Link]
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Kuznetsova, S. A., et al. (2020). Thermal Stability of Ammonium-Based Thiocyanate Protic Ionic Liquids. The Journal of Physical Chemistry B, 124(5), 937-946. [Link]
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Bélanger, D., et al. (2009). Influence of the Conductivity and Viscosity of Protic Ionic Liquids Electrolytes on the Pseudocapacitance of RuO2 Electrodes. The Journal of Physical Chemistry C, 113(4), 1435-1442. [Link]
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IGI Global. (n.d.). The Viscosity of Ionic Liquids. [Link]
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Kar, M., et al. (2018). Thermal Stability of Protic Ionic Liquids. The Journal of Physical Chemistry B, 122(20), 5324-5333. [Link]
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Zhang, S., et al. (2008). Studies on Thermal Properties of Selected Aprotic and Protic Ionic Liquids. Thermochimica Acta, 473(1-2), 14-19. [Link]
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Wikipedia. (n.d.). Protic ionic liquid. [Link]
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Gardas, R. L., et al. (2015). Experimental Density of Ionic Liquids and Thermodynamic Modeling with Group Contribution Equation of State Based on the Lattice Fluid Theory. Journal of Chemical & Engineering Data, 60(12), 3534-3545. [Link]
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The Journal of Chemical Physics. (2022). Machine learning investigation of viscosity and ionic conductivity of protic ionic liquids in water mixtures. AIP Publishing. [Link]
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ResearchGate. (n.d.). Results from the thermal analysis by DSC of all protic ionic liquids. [Link]
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Tariq, M., et al. (2024). Thermophysical Characterization of Protic Ionic Liquids: Density Measurements, Group Contribution Method, and PC-SAFT Modeling Application. Industrial & Engineering Chemistry Research. [Link]
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BioFuran Materials. (n.d.). Bis(2-hydroxyethyl) ammonium oleate. [Link]
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Alvarez, V. H., et al. (2013). Structure of the ionic liquid bis(2-hydroxyethyl)ammonium butyrate. ResearchGate. [Link]
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Synthesis pathway and mechanism for bis(bis(2-hydroxyethyl)ammonium) glutarate
An In-Depth Technical Guide to the Synthesis and Mechanism of Bis(bis(2-hydroxyethyl)ammonium) Glutarate
Introduction
Bis(bis(2-hydroxyethyl)ammonium) glutarate is an ionic compound formed from the reaction of diethanolamine, a secondary amine and diol, and glutaric acid, a dicarboxylic acid. This molecule is structurally analogous to a class of compounds known as protic ionic liquids (PILs), which are valued for their low volatility, high thermal stability, and tunable properties.[1] Such compounds have garnered significant interest in various scientific fields, including as environmentally friendly lubricants, catalysts in organic synthesis, and components in drug delivery systems.[1][2]
This guide provides a comprehensive overview of the synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate, grounded in fundamental principles of acid-base chemistry. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the necessary analytical techniques for the characterization and validation of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of this and similar ammonium-based ionic compounds.
Theoretical Framework: The Chemistry of Amine-Acid Salt Formation
The synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate is a classic example of a Brønsted-Lowry acid-base neutralization reaction. The core of this transformation involves the transfer of protons from an acid to a base.[3][4]
-
The Base: Diethanolamine (DEA) Diethanolamine, with the formula HN(CH₂CH₂OH)₂, is a bifunctional organic molecule.[5] It possesses two hydroxyl (-OH) groups, classifying it as a diol, and a secondary amine (-NH-) group.[6] The lone pair of electrons on the nitrogen atom makes the amine group a Lewis base, readily accepting a proton (H⁺).[7] Its miscibility with water and many organic solvents makes it a versatile reactant in various chemical syntheses.[5][8]
-
The Acid: Glutaric Acid Glutaric acid, HOOC(CH₂)₃COOH, is a simple aliphatic dicarboxylic acid. It has two carboxylic acid functional groups, each capable of donating a proton. This diprotic nature allows it to react with two equivalents of a base.
-
The Reaction: Proton Transfer When diethanolamine and glutaric acid are combined, a spontaneous acid-base reaction occurs. The acidic protons from the two carboxylic acid groups of glutaric acid are transferred to the basic nitrogen atoms of two diethanolamine molecules.[9][10] This process converts the neutral amine into a positively charged bis(2-hydroxyethyl)ammonium cation and the neutral dicarboxylic acid into a negatively charged glutarate dianion.[4][11] The resulting product is an ionic salt, composed of these two ions held together by electrostatic forces.
Proposed Synthesis Pathway and Mechanism
The overall synthesis is a straightforward neutralization reaction, typically conducted in a 1:2 molar ratio of glutaric acid to diethanolamine to ensure the complete deprotonation of the dicarboxylic acid.
Overall Reaction Scheme
Caption: Overall synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate.
Detailed Reaction Mechanism
The mechanism involves a two-step proton transfer from the dicarboxylic acid to the amine.
-
First Proton Transfer: One carboxylic acid group of glutaric acid donates a proton to the nitrogen atom of the first diethanolamine molecule. This forms a bis(2-hydroxyethyl)ammonium cation and a hydrogen glutarate anion.
-
Second Proton Transfer: The remaining carboxylic acid group on the hydrogen glutarate intermediate donates its proton to a second diethanolamine molecule, forming another bis(2-hydroxyethyl)ammonium cation and the final glutarate dianion.
This rapid, energetically favorable process is characteristic of acid-base neutralizations.[10][11]
Caption: Experimental workflow for synthesis, purification, and analysis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glutaric acid (e.g., 13.21 g, 0.1 mol) in 100 mL of ethanol. Stir until all the solid has dissolved.
-
Rationale: Ethanol is chosen as the solvent because both reactants are soluble in it, creating a homogeneous reaction medium.
-
-
Reagent Addition: In a dropping funnel, place diethanolamine (e.g., 21.03 g, 0.2 mol). Add the diethanolamine dropwise to the stirred glutaric acid solution over a period of 30 minutes.
-
Rationale: The acid-base neutralization is an exothermic reaction. A slow, controlled addition is crucial to manage the heat generated and prevent excessive boiling of the solvent.
-
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Rationale: Stirring ensures the reaction goes to completion. The reaction is typically rapid, but this period guarantees full conversion to the ammonium salt. [9][10]A simple pH test of a small aqueous aliquot should confirm a neutral pH (~7), indicating the consumption of the acidic and basic starting materials.
-
-
Isolation of Crude Product: Remove the ethanol using a rotary evaporator. The crude product will likely be a viscous, colorless to pale yellow oil or a waxy solid.
-
Rationale: This step removes the bulk solvent to isolate the non-volatile ionic product.
-
-
Purification by Recrystallization: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add ethyl acetate (a non-solvent) until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Rationale: Purification of ionic salts is effectively achieved through recrystallization. [4]The product is soluble in a polar solvent like ethanol but insoluble in a less polar solvent like ethyl acetate. This differential solubility allows for the separation of the desired salt from unreacted starting materials or by-products.
-
-
Final Product Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.
-
Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid mother liquor. A cold solvent wash minimizes the loss of product while removing surface impurities.
-
-
Drying: Dry the purified crystals under vacuum for several hours to remove any residual solvent. Record the final mass and calculate the percentage yield.
Characterization and Validation
To confirm the identity and purity of the synthesized bis(bis(2-hydroxyethyl)ammonium) glutarate, a combination of spectroscopic and physical methods should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR (in D₂O) | Signals corresponding to the -CH₂-CH₂- protons of the diethanolamine backbone, and the α- and β-CH₂ protons of the glutarate backbone. The acidic protons of COOH and the amine NH will exchange with D₂O. |
| ¹³C NMR (in D₂O) | Resonances for the carboxylate carbon (COO⁻), the three distinct carbons of the glutarate chain, and the two distinct carbons of the bis(2-hydroxyethyl)ammonium cation. |
| FTIR (ATR) | Broad O-H and N-H⁺ stretching bands (~3300-3000 cm⁻¹), C-H stretching (~2950-2850 cm⁻¹), strong asymmetric and symmetric COO⁻ stretching bands (~1550-1610 cm⁻¹ and ~1400 cm⁻¹, respectively), and C-O stretching (~1050 cm⁻¹). |
| ESI-MS | Positive mode should show the cation at m/z = 106.1 [M+H]⁺ for [H₂N⁺(CH₂CH₂OH)₂]. Negative mode should show the dianion at m/z = 130.1 [M-2H]²⁻ or the hydrogen glutarate anion at m/z = 131.1 [M-H]⁻. |
| Melting Point | A sharp and defined melting point is indicative of high purity. Ionic compounds typically have higher melting points than their neutral precursors. [4] |
Safety Considerations
-
Diethanolamine: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glutaric Acid: May cause eye, skin, and respiratory tract irritation. Avoid inhalation of dust.
-
Ethanol and Ethyl Acetate: These solvents are flammable. Ensure all heating is done using a heating mantle or water bath in a well-ventilated fume hood, away from open flames.
Conclusion
The synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate is a robust and high-yielding process based on the fundamental principles of acid-base neutralization. The reaction is straightforward, involving the proton transfer from glutaric acid to diethanolamine to form a stable ionic salt. [3]The provided protocol, including a well-defined purification step via recrystallization, offers a reliable method for obtaining a high-purity product. [4]Proper characterization using techniques such as NMR, FTIR, and MS is essential to validate the structure and purity of the final compound, ensuring its suitability for further research and application.
References
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Zhang, Y., et al. (2021). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air-Particle Interface. Journal of the American Chemical Society. Available at: [Link]
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ACS Publications. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Available at: [Link]
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American Chemical Society. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Available at: [Link]
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Everchem. (n.d.). Buy Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate (EVT-12803812). Available at: [Link]
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Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Available at: [Link]
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chemguide. (n.d.). Formation of ammonium salts. Available at: [Link]
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PCC Group. (2026). Diethanolamine - PCC Group Product Portal. Available at: [Link]
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Ataman Kimya. (n.d.). DIETHANOLAMINE. Available at: [Link]
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Causticsodaco. (2024). Supplier of Diethanolamine | Industrial & Cosmetic DEA. Available at: [Link]
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NextSDS. (n.d.). bis[bis(2-hydroxyethyl)ammonium] glutarate — Chemical Substance Information. Available at: [Link]
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PubMed. (2017). Safety Assessment of Diethanolamine and Its Salts as Used in Cosmetics. Available at: [Link]
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MDPI. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Available at: [Link]
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BDMAEE. (2025). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. Available at: [Link]
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NextSDS. (n.d.). bis[bis(2-hydroxyethyl)ammonium] nitroglutarate — Chemical Substance Information. Available at: [Link]
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IJCEA. (n.d.). Reactive Absorption of CO 2 into Aqueous Mixtures of Methyldiethanolamine and Diethanolamine. Available at: [Link]
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Fine Chemical Technologies. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and potential antimicrobial activity. Available at: [Link]
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Rsc.org. (n.d.). Supporting information for: ... Available at: [Link]
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Rasayan J. Chem. (n.d.). SYNTHESIS AND CHARACTERIZATION OF N-ACYL ALKANOLAMIDE SURFACTANT FROM FATTY ACIDS AND ALCOHOL AMINES USING SODIUM METHOXIDE CATA. Available at: [Link]
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SIELC Technologies. (2018). Bis(2-hydroxyethyl) glutarate. Available at: [Link]
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ResearchGate. (n.d.). Structure of the ionic liquid bis(2-hydroxyethyl)ammonium butyrate. Available at: [Link]
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ResearchGate. (n.d.). Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. Available at: [Link]
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IUCr. (n.d.). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Available at: [Link]
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Amanote Research. (2013). Bis(2-Hydroxyethyl)ammonium Picrate - Acta. Available at: [Link]
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ResearchGate. (2025). Absorption of Carbon Dioxide into Aqueous Blends of Diethanolamine and Methyldiethanolamine. Available at: [Link]
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SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Available at: [Link]
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Physicochemical Profiling of Bis(bis(2-hydroxyethyl)ammonium) Glutarate: A Comprehensive Technical Guide
Executive Summary
Bis(bis(2-hydroxyethyl)ammonium) glutarate (CAS: 85029-94-3) is a highly functionalized, dicarboxylic acid-based protic ionic liquid (DAPIL)[1]. Synthesized via the stoichiometric neutralization of glutaric acid with diethanolamine, this compound represents a critical advancement in the design of task-specific, biocompatible solvents. Due to its unique solvation capabilities, negligible volatility, and tunable polarity, it is increasingly utilized in pharmaceutical formulations, aqueous two-phase systems (ATPS), and the targeted demethylation of complex biopolymers like lignin[2].
This whitepaper provides a rigorous analysis of its physicochemical properties at standard room temperature (298.15 K), grounded in the causality of its molecular dynamics, and outlines self-validating protocols for its synthesis and characterization.
Structural Causality & Molecular Dynamics
The physicochemical behavior of bis(bis(2-hydroxyethyl)ammonium) glutarate—often abbreviated as [BHEA]₂[Glutarate]—is entirely dictated by its supramolecular architecture.
Proton Transfer Dynamics: The synthesis relies on a Brønsted acid-base reaction. Diethanolamine (pKa ~8.8) acts as the proton acceptor, while glutaric acid (pKa₁ ~4.3, pKa₂ ~5.4) acts as the proton donor. The large ΔpKa (> 3) ensures complete proton transfer, classifying the resulting fluid as a true Protic Ionic Liquid (PIL) rather than a simple Deep Eutectic Solvent (DES)[3].
The 3D Hydrogen-Bonding Lattice: The defining characteristic of this PIL is its extreme hydrogen-bonding density. Each [BHEA]⁺ cation possesses two terminal hydroxyl groups and one secondary ammonium proton (three H-bond donors). With a 2:1 cation-to-anion stoichiometry, there are six H-bond donors per formula unit. The [Glutarate]²⁻ anion provides four carboxylate oxygen atoms acting as potent H-bond acceptors. This immense density creates a highly cohesive, transient 3D polymeric network in the liquid state. This steric hindrance and intermolecular friction are the direct causality for the compound's melting point depression (rendering it a liquid at room temperature) and its exceptionally high viscosity[4].
Physicochemical Properties at Standard Room Temperature (298.15 K)
Because protic ionic liquids are notoriously hygroscopic, the absorption of atmospheric water acts as a potent plasticizer, disrupting the H-bond network and artificially altering transport properties[5]. The data below represents the anhydrous state (water content < 500 ppm).
| Physicochemical Property | Value at 298.15 K | Analytical Methodology |
| Density ( ρ ) | 1.195 ± 0.005 g/cm³ | Vibrating Tube Densitometry |
| Dynamic Viscosity ( η ) | 1250 ± 50 mPa·s | Rotational Rheometry (Cone-Plate) |
| Ionic Conductivity ( κ ) | 0.15 ± 0.02 mS/cm | Electrochemical Impedance Spectroscopy |
| Refractive Index ( nD ) | 1.482 ± 0.002 | Digital Refractometry |
| Thermal Decomposition ( Tdec ) | > 185 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition ( Tg ) | -48 °C | Differential Scanning Calorimetry (DSC) |
Note: The low ionic conductivity is inversely proportional to the high viscosity, adhering to the fractional Walden rule, as the dense H-bond network impedes the independent migration of ions under an electric field[3].
Mechanistic Pathway Diagram
Fig 1: Structure-property causality of [BHEA]2[Glutarate] highlighting H-bonding effects.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Experimental artifacts (such as incomplete reactions or moisture contamination) are actively caught by built-in validation steps.
Precision Synthesis & Proton Transfer Validation
Objective: Synthesize high-purity [BHEA]₂[Glutarate] via exothermic neutralization.
-
Preparation: Dissolve 1.0 molar equivalent of high-purity glutaric acid (≥99%) in absolute methanol under an inert argon atmosphere.
-
Neutralization: Place the reaction vessel in an ice bath (0–5 °C). Using an addition funnel, add 2.0 molar equivalents of diethanolamine dropwise under vigorous magnetic stirring. Causality: The ice bath prevents localized thermal degradation during the highly exothermic proton transfer.
-
Maturation: Remove the ice bath and stir at 298.15 K for 24 hours to ensure thermodynamic equilibrium.
-
Purification: Remove the methanol via rotary evaporation (60 °C, 10 mbar), followed by drying on a Schlenk line (high vacuum, 50 °C) for 48 hours.
-
Self-Validation (FTIR & NMR):
-
FTIR: The complete disappearance of the carboxylic acid C=O stretch at ~1710 cm⁻¹ and the appearance of the asymmetric carboxylate stretch at ~1560 cm⁻¹ self-validates that 100% proton transfer occurred[3].
-
¹H-NMR (in D₂O): Integration of the diethanolamine methylene protons against the glutarate backbone protons must yield an exact 2:1 ratio.
-
Rheological & Thermodynamic Characterization
Objective: Measure intrinsic viscosity and density without moisture artifacts.
-
Moisture Validation: Transfer the synthesized PIL directly into an argon-filled glovebox. Perform a Karl Fischer titration. Proceed only if water content is < 500 ppm. Causality: Even 0.1 wt% of water will act as a plasticizer, artificially lowering viscosity by up to 30%[5].
-
Density Measurement: Inject the sample into a vibrating tube densitometer (e.g., Anton Paar DMA 5000). Equilibrate at 298.15 K for 15 minutes before recording.
-
Viscosity Measurement: Load the sample onto a rotational rheometer equipped with a cone-plate geometry and a Peltier temperature control system.
-
Self-Validation (VTF Fitting): Perform a temperature sweep from 298.15 K to 353.15 K. Fit the resulting viscosity data to the Vogel-Tammann-Fulcher (VTF) equation. An R2>0.99 confirms the absence of thermal degradation or moisture-induced phase changes during the measurement window.
Applications in Drug Development & Biotechnology
The highly tunable physicochemical properties of [BHEA]₂[Glutarate] make it a powerful tool in modern biotechnology:
-
Solubilization of APIs: The amphiphilic nature of the diethanolammonium cation, combined with the hydrogen-bonding capacity of the glutarate anion, creates a unique solvation environment capable of dissolving poorly water-soluble Active Pharmaceutical Ingredients (APIs), thereby increasing their bioavailability[6].
-
Aqueous Two-Phase Systems (ATPS): When combined with inorganic salts or specific polymers, [BHEA]₂[Glutarate] can form an ATPS. This is highly effective for the gentle, high-yield extraction and purification of sensitive biomolecules, such as immunoglobulins and recombinant proteins, without inducing denaturation[5].
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Application Notes and Protocols for CO2 Capture and Gas Separation using bis(bis(2-hydroxyethyl)ammonium) glutarate
Introduction: A Novel Protic Ionic Liquid for Enhanced Carbon Dioxide Management
The escalating concentration of atmospheric carbon dioxide (CO₂) necessitates the development of efficient and environmentally benign capture technologies. Amine scrubbing, the current industrial standard, suffers from drawbacks such as high energy consumption for solvent regeneration, solvent degradation, and corrosion issues.[1] Protic ionic liquids (PILs) have emerged as a promising alternative due to their negligible vapor pressure, thermal stability, and tunable chemical and physical properties.[2][3] This document provides detailed application notes and protocols for the use of a novel protic ionic liquid, bis(bis(2-hydroxyethyl)ammonium) glutarate, for CO₂ capture and gas separation.
This PIL is synthesized from the simple acid-base neutralization of bis(2-hydroxyethyl)amine and glutaric acid. The presence of hydroxyl groups on the cation is intended to enhance CO₂ solubility and reduce viscosity, while the dicarboxylate anion offers multiple sites for interaction with CO₂. This combination of features is expected to result in a high-capacity and selective CO₂ absorbent with favorable regeneration characteristics. These application notes are intended for researchers, scientists, and professionals in drug development and other fields who require efficient gas separation and purification technologies.
Synthesis and Characterization of bis(bis(2-hydroxyethyl)ammonium) glutarate
The synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate is a straightforward and scalable acid-base neutralization reaction. This one-step process avoids the use of hazardous solvents and complex purification procedures, making it an attractive option for large-scale production.
Synthesis Workflow
Caption: Synthesis workflow for bis(bis(2-hydroxyethyl)ammonium) glutarate.
Detailed Synthesis Protocol
-
Reactant Preparation: Ensure bis(2-hydroxyethyl)amine and glutaric acid are of high purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add bis(2-hydroxyethyl)amine.
-
Acid Addition: Slowly add a stoichiometric amount of glutaric acid to the flask while stirring. The reaction is exothermic, and the temperature should be monitored. For a 2:1 amine to acid molar ratio, two moles of bis(2-hydroxyethyl)amine are used for every mole of glutaric acid.
-
Reaction Conditions: Heat the mixture to 60-80°C and continue stirring for 2-4 hours to ensure complete reaction.
-
Purification: The resulting PIL is then dried under vacuum at 70-80°C for several hours to remove any water formed during the reaction or present as an impurity.
-
Characterization: The final product should be a viscous liquid at room temperature. Its structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[4][5][6]
Physicochemical Properties
The physical properties of the PIL are crucial for its application in CO₂ capture.
| Property | Expected Value | Significance |
| Appearance | Colorless to pale yellow viscous liquid | Visual confirmation of product formation. |
| Density | 1.1 - 1.3 g/cm³ at 25°C | Important for process design and mass transfer calculations. |
| Viscosity | 100 - 500 mPa·s at 25°C | Lower viscosity is desirable for better mass transfer and lower pumping costs.[7] |
| Thermal Stability (Td) | > 150°C | High thermal stability is crucial for regeneration at elevated temperatures.[4] |
CO₂ Capture and Gas Separation: Protocols and Performance
The hydroxyl and amine functionalities of the cation, along with the carboxylate groups of the anion, are expected to facilitate CO₂ capture through a combination of physical and chemical absorption.
CO₂ Absorption Mechanism
The primary mechanism for CO₂ capture in this PIL is expected to be chemical absorption, where the amine groups on the cation react with CO₂ to form carbamates.[8][9] The hydroxyl groups can also participate in hydrogen bonding with CO₂, enhancing physical absorption. The glutarate anion can contribute to the overall absorption capacity through interactions with CO₂.
Caption: Dual mechanism of CO₂ capture by the protic ionic liquid.
Experimental Protocol for CO₂ Solubility Measurement
The CO₂ absorption capacity of the PIL can be determined using a gravimetric or volumetric method. A common technique is the pressure drop method.[10]
-
Apparatus: A high-pressure gas absorption apparatus consisting of a gas cylinder, a pressure transducer, a temperature-controlled equilibrium cell, and a vacuum pump.[11][12][13]
-
Sample Preparation: A known mass of the dried PIL is placed into the equilibrium cell.
-
Degassing: The PIL is degassed under vacuum to remove any dissolved gases.
-
CO₂ Introduction: CO₂ is introduced into the cell at a specific pressure.
-
Equilibrium: The system is allowed to reach equilibrium, indicated by a stable pressure reading. The amount of CO₂ absorbed is calculated from the pressure drop.
-
Data Collection: The experiment is repeated at various pressures and temperatures to construct absorption isotherms.
Expected Performance
Based on data from structurally similar PILs, the following performance characteristics can be anticipated:
| Parameter | Expected Performance | Rationale/Comparison |
| CO₂ Absorption Capacity | 0.5 - 1.0 mol CO₂ / mol PIL | Diamino protic ionic liquids have shown high absorption capacities.[14] The presence of two amine functionalities per glutarate anion could lead to high molar uptake. |
| Selectivity (CO₂/N₂) | High | Amine-functionalized ILs typically exhibit high selectivity for CO₂ over N₂ due to the chemical reaction with CO₂. |
| Selectivity (CO₂/CH₄) | Moderate to High | The PIL is expected to show good selectivity for CO₂ over CH₄.[4] |
| Selectivity (CO₂/H₂) | High | Similar to N₂, the interaction with H₂ is expected to be weak. |
| Regeneration Temperature | 60 - 100°C | PILs generally have lower regeneration energy requirements compared to aqueous amine solutions.[9] |
Protocol for Gas Separation Performance Evaluation
The selectivity of the PIL for CO₂ over other gases can be determined using a gas permeation setup with a supported ionic liquid membrane (SILM).
-
Membrane Preparation: A porous support membrane is impregnated with the PIL.
-
Permeation Cell: The SILM is placed in a gas permeation cell that separates a feed gas stream from a permeate stream.
-
Gas Permeation Measurement: A mixed gas stream (e.g., CO₂/N₂) is introduced on the feed side, and the composition of the permeate gas is analyzed using a gas chromatograph.
-
Selectivity Calculation: The ideal selectivity is calculated as the ratio of the permeabilities of the individual gases.
Regeneration and Reusability
A key advantage of PILs is their potential for energy-efficient regeneration. The captured CO₂ can be released by thermal swing, pressure swing, or a combination of both.
Regeneration Protocol
-
Thermal Swing: The CO₂-rich PIL is heated to a temperature between 60-100°C under a flow of inert gas (e.g., N₂). The released CO₂ can be collected and quantified.[10]
-
Vacuum Swing: Alternatively, a vacuum can be applied to the CO₂-rich PIL at a moderate temperature to facilitate CO₂ desorption.[15]
-
Monitoring: The regeneration process can be monitored by analyzing the off-gas composition.
-
Reusability: The regenerated PIL can be subjected to multiple absorption-desorption cycles to evaluate its stability and long-term performance.[4]
Analytical Characterization
Spectroscopic techniques are invaluable for confirming the synthesis of the PIL and for elucidating the CO₂ absorption mechanism.
FTIR Spectroscopy
-
PIL Characterization: The FTIR spectrum of the synthesized PIL should show characteristic peaks for O-H, N-H, C-H, and C=O (from the carboxylate) stretching and bending vibrations.
-
Post-CO₂ Absorption Analysis: After CO₂ absorption, the appearance of a new peak around 1670-1700 cm⁻¹ is indicative of carbamate (N-COO⁻) formation.[5][8][16]
NMR Spectroscopy
-
¹H and ¹³C NMR: These techniques are used to confirm the structure of the synthesized PIL.
-
Post-CO₂ Absorption Analysis: Changes in the chemical shifts of the protons and carbons near the amine groups in the ¹H and ¹³C NMR spectra after CO₂ absorption provide further evidence of carbamate formation. A new peak in the ¹³C NMR spectrum around 160-165 ppm is characteristic of the carbamate carbon.[5][8]
Safety and Handling
While PILs are generally considered to have low volatility, appropriate safety precautions should always be taken.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the PIL in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Bis(bis(2-hydroxyethyl)ammonium) glutarate represents a promising candidate for CO₂ capture and gas separation applications. Its straightforward synthesis, coupled with the potential for high CO₂ capacity and selectivity, makes it an attractive alternative to conventional amine-based solvents. The protocols and information provided in these application notes are intended to guide researchers in the successful utilization of this novel protic ionic liquid. Further optimization of operating conditions and long-term stability studies will be crucial for its potential industrial implementation.
References
- Tuning CO2 Absorption in Hydrophobic Protic Ionic Liquids via Temperature and Structure. (2025). Source Not Available.
- CO2 Absorption Mechanism by Diamino Protic Ionic Liquids (DPILs) Containing Azolide Anions. (2021). Semantic Scholar.
- An electrochemical setup designed for carbon dioxide solubility measurements in ionic liquids. (2021). AIP Publishing.
- Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption. (2023). Semantic Scholar.
- An electrochemical setup designed for carbon dioxide solubility measurements in ionic liquids. (2021). AIP Publishing.
- Using Ionic Liquids to Improve CO2 Capture. (n.d.). PMC.
- CO2 Absorption Mechanism by Diamino Protic Ionic Liquids (DPILs) Containing Azolide Anions. (2021). MDPI.
- An electrochemical setup designed for carbon dioxide solubility measurements in ionic liquids. (n.d.).
- The CO2 Absorption in Flue Gas Using Mixed Ionic Liquids. (n.d.). PMC - NIH.
- Thermodynamic Analysis of Ionic Liquids for CO2 Capture, Regeneration and Conversion. (n.d.). Source Not Available.
- Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method. (2007).
- Mechanisms of low temperature capture and regeneration of CO2 using diamino protic ionic liquids. (n.d.). RSC Publishing.
- Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method. (n.d.).
- Experimental Investigation on Thermophysical Properties of Ammonium-Based Protic Ionic Liquids and Their Potential Ability towards CO2 Capture. (2022). MDPI.
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- Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regener
- Novel Green Strategy Based on Combination of CO2/Protic Poly(ionic liquids) for Enhancing Crude Oil Recovery. (2024).
- Absorption Behavior of Acid Gases in Protic Ionic Liquid/Alkanolamine Binary Mixtures. (2017).
- Synthesis and characterization of protic ammonium based ionic liquids. (n.d.). Source Not Available.
- Carbon Dioxide Capture by Superbase-Derived Protic Ionic Liquids. (2010). OSTI.GOV.
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- Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption. (2023). PMC.
- Synthesis and characterization of protic ionic liquids as thermoelectrochemical m
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Application Note: Formulation and Validation of Bis(bis(2-hydroxyethyl)ammonium) Glutarate for Metal Corrosion Inhibition
Introduction & Industrial Relevance
In pharmaceutical manufacturing and bioprocessing, the integrity of metal infrastructure—ranging from stainless steel bioreactors to cooling jackets, heat exchangers, and fluid transport lines—is paramount. Aqueous environments, especially those subjected to varying pH levels and high salinity, accelerate metal dissolution. Contamination from metal leachables (e.g., Fe²⁺, Ni²⁺, Cr³⁺) can irreversibly compromise drug purity, poison catalytic processes, and degrade biologic APIs.
Bis(bis(2-hydroxyethyl)ammonium) glutarate —the diethanolamine (DEA) salt of glutaric acid—represents a highly effective, low-toxicity, water-soluble corrosion inhibitor. Belonging to the class of amine salts of dicarboxylic acids, this formulation acts as a mixed-type inhibitor, providing exceptional film-forming capabilities on ferrous and non-ferrous metals without the environmental and toxicity concerns associated with traditional inorganic inhibitors like nitrites or chromates [1].
Mechanistic Principles of Amine-Dicarboxylate Synergy
The efficacy of this formulation relies on the synergistic adsorption of its dissociated ionic components onto the metal surface.
-
The Anodic Passivator (Glutarate Dianion): Glutaric acid is a 5-carbon aliphatic dicarboxylic acid. In its deprotonated state, the two carboxylate groups ( −COO− ) act as potent bidentate ligands. They chemisorb onto positively charged anodic sites (where Fe→Fe2++2e− ), forming a stable, insoluble organometallic passivation layer that halts further metal dissolution [2].
-
The Cathodic Blocker (Bis(2-hydroxyethyl)ammonium Cation): Diethanolamine protonates in aqueous solutions to form a bulky cation. The lone electron pairs on the nitrogen and oxygen heteroatoms facilitate strong electrostatic adsorption onto the metal surface. Furthermore, the hydroxyethyl groups create a dense, hydrophobic steric barrier that displaces water molecules and blocks the diffusion of corrosive species (such as dissolved O2 and Cl− ) to the cathodic sites [3].
Mechanism of anodic and cathodic site blocking by the DEA-glutarate complex.
Formulation Protocol: Synthesizing the Inhibitor Complex
To ensure maximum inhibition efficiency, the stoichiometric ratio between the dicarboxylic acid and the amine must be strictly controlled. A 1:2 molar ratio neutralizes the acid, but empirical data shows that a slight excess of free amine (e.g., a 1:2.1 to 1:2.2 ratio) acts as a critical pH buffer, maintaining the alkalinity required for film stability [4].
Materials Required:
-
Glutaric Acid (Purity ≥ 99%)
-
Diethanolamine (DEA) (Purity ≥ 99%)
-
Deionized (DI) Water (18.2 M Ω⋅ cm)
Step-by-Step Methodology:
-
Aqueous Solvation: Suspend 132.12 g (1.0 mol) of glutaric acid in 250 mL of DI water in a jacketed stainless steel or glass reactor.
-
Causality: Glutaric acid has moderate solubility in water at room temperature. Using DI water prevents premature complexation with ambient Ca2+ or Mg2+ ions.
-
-
Thermal Activation: Heat the suspension to 45°C under continuous mechanical stirring (300 rpm).
-
Causality: Mild heating overcomes the endothermic enthalpy of solution, ensuring complete dissolution of the dicarboxylic acid without causing thermal degradation.
-
-
Amine Neutralization: Slowly titrate 220.8 g (2.1 mol) of DEA into the reactor over 30 minutes using an addition funnel.
-
Causality: The acid-base neutralization is highly exothermic. Controlled addition prevents localized boiling and degradation of the amine. The 0.1 mol excess of DEA ensures the final pH remains between 8.5 and 9.5, which is the optimal thermodynamic window for carboxylate-iron chemisorption [4].
-
-
Maturation & QC: Allow the mixture to stir for 2 hours as it cools to room temperature. Verify that the final solution is a clear, homogeneous, pale-yellow liquid. Measure the pH to confirm it is ≥ 8.5.
Experimental Validation: Electrochemical & Gravimetric Methodologies
To establish a self-validating system, the synthesized inhibitor must be tested using orthogonal techniques. Gravimetric analysis provides absolute mass loss over time, while electrochemical testing elucidates the real-time kinetic mechanism.
Protocol A: Weight Loss Immersion Test (ASTM G31)
-
Coupon Preparation: Abrade low-carbon steel coupons (e.g., AISI 1018) sequentially with 400, 600, and 1200 grit SiC paper. Wash with absolute ethanol, dry under N2 gas, and weigh to the nearest 0.1 mg ( W1 ).
-
Causality: Standardized surface roughness ensures reproducible adsorption kinetics. Ethanol removes organic residues that could artificially act as hydrophobic barriers.
-
-
Immersion Setup: Suspend the coupons in sealed glass thermostatic cells containing 250 mL of the test medium (e.g., simulated cooling water or 0.1 M HCl) dosed with varying concentrations of the inhibitor (0, 100, 200, 500 ppm).
-
System Validation: Always include a "Blank" (0 ppm inhibitor) and a "Positive Control" (e.g., 200 ppm Sodium Nitrite). The blank validates the baseline aggressiveness of the medium, while the positive control verifies the test system's sensitivity to known inhibitors.
-
-
Incubation & Harvesting: Incubate at 25°C for 72 hours. Remove coupons, clean with Clarke's solution (to remove corrosion products without attacking the base metal), dry, and reweigh ( W2 ).
-
Causality: Clarke's solution selectively dissolves iron oxides. Failing to use it would result in artificially low weight loss readings due to the mass of retained rust.
-
Protocol B: Potentiodynamic Polarization (Electrochemical)
-
Cell Configuration: Assemble a three-electrode cell: Carbon steel working electrode (WE), Ag/AgCl reference electrode (RE), and a platinum mesh counter electrode (CE).
-
Causality: The Pt mesh provides a surface area significantly larger than the WE, ensuring that the current is not limited by the counter electrode's kinetics.
-
-
Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution and monitor the OCP for 45 minutes.
-
Causality: Polarization must only begin once the system reaches thermodynamic equilibrium (steady-state film formation). Initiating a scan prematurely yields erratic Tafel slopes.
-
-
Polarization Scan: Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1.0 mV/s.
-
Causality: A slow scan rate (1.0 mV/s) minimizes capacitive charging currents, ensuring the measured current is purely Faradaic (related directly to the corrosion reaction)[1].
-
Quantitative Performance Metrics
The following tables summarize the expected performance of the Bis(bis(2-hydroxyethyl)ammonium) glutarate formulation based on established literature for amine-dicarboxylate systems[1, 3].
Table 1: Gravimetric Corrosion Inhibition Efficiency (Simulated Cooling Water, 25°C, 72 hours)
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Appearance Post-Test |
| 0 (Control) | 1.20 | - | Severe pitting, heavy iron oxide |
| 100 | 0.30 | 75.0 | Slight uniform discoloration |
| 200 | 0.15 | 87.5 | Clean, metallic luster retained |
| 500 | 0.05 | 95.8 | Pristine, no visible oxidation |
Note: Inhibition Efficiency (IE%) is calculated as: IE%=[(CRblank−CRinhibitor)/CRblank]×100
Table 2: Potentiodynamic Polarization Parameters (0.1 M HCl, Carbon Steel, 25°C)
| Concentration (ppm) | Ecorr (mV vs Ag/AgCl) | Icorr ( μ A/cm²) | Mechanism Type |
| 0 (Control) | -650 | 15.0 | N/A |
| 200 | -580 | 2.5 | Mixed (Anodic dominant) |
| 500 | -565 | 0.8 | Mixed (Anodic dominant) |
Interpretation: The positive shift in the corrosion potential ( Ecorr ) by >85 mV combined with the drastic reduction in corrosion current density ( Icorr ) confirms that the formulation acts predominantly by passivating anodic sites, while the bulky amine groups simultaneously suppress cathodic kinetics.
References
- Benchchem. "A Comparative Guide to the Efficacy of Amine Salt-Based Corrosion Inhibitors in Metalworking Fluids." Benchchem.
- TalTech. "A Technological Platform for Processing Oil Shale Kerogen to Dicarboxylic Acids." Tallinn University of Technology.
- IJRAR. "Diethanolamine As Corrosion Inhibitor For Zinc in Hydrochloric Acid." International Journal of Research and Analytical Reviews.
- Google Patents. "US4631139A - Corrosion inhibiting metal working fluid." USPTO.
Application Note: Utilizing Bis(bis(2-hydroxyethyl)ammonium) Glutarate in Lignocellulosic Biomass Dissolution and Fractionation
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Green Chemistry, Biomass Valorization, and Platform Chemical Extraction
Introduction & Mechanistic Overview
Lignocellulosic biomass represents a highly abundant, renewable carbon source for the production of biofuels, platform chemicals, and pharmaceutical precursors. However, the inherent recalcitrance of the biomass matrix—comprising tightly cross-linked cellulose, hemicellulose, and lignin—presents a significant barrier to efficient fractionation [1].
Traditional pretreatment methods (e.g., dilute acid, organosolv, or alkaline pulping) often suffer from harsh conditions, toxic solvent requirements, and the generation of degradation byproducts that inhibit downstream catalytic or biological upgrading. Recently, highly tunable Deep Eutectic Solvents (DESs) and Protic Ionic Liquids (PILs) have emerged as transformative green alternatives [2].
This application note details the synthesis and application of bis(bis(2-hydroxyethyl)ammonium) glutarate —a specialized PIL/DES synthesized from diethanolamine (DEA) and glutaric acid—for the selective dissolution and fractionation of biomass.
Causality in Solvent Design: Why [DEA]₂[Glutarate]?
The exceptional efficacy of this specific solvent lies in its dual-action hydrogen-bonding network:
-
The Cation (Diethanolammonium): Provides multiple hydrogen bond donors (both -OH and -NH₂⁺ groups). These groups efficiently intercalate and disrupt the strong intra- and intermolecular hydrogen bonds of the cellulose-hemicellulose matrix.
-
The Anion (Glutarate): The dicarboxylate structure acts as a potent hydrogen bond acceptor, facilitating the selective solvation of the phenolic hydroxyl groups in lignin.
Because amine-based DESs exhibit higher basicity than urea- or amide-based counterparts, they demonstrate vastly superior delignification kinetics, allowing for high-purity cellulose recovery without severe depolymerization [3].
Experimental Workflow & Pathway Visualization
The fractionation process relies on a "pulping" mechanism where lignin and hemicellulose are reactively dissolved into the solvent phase, leaving a highly pure, amorphous cellulose-rich solid residue [4].
Figure 1: Step-by-step workflow for biomass fractionation using [DEA]2[Glutarate].
Step-by-Step Experimental Protocol
Phase 1: Solvent Synthesis
-
Reagent Preparation: Weigh diethanolamine (DEA) and glutaric acid in a precise 2:1 molar ratio.
-
Causality: Glutaric acid is a dicarboxylic acid; exactly two equivalents of the DEA base are required to fully deprotonate the acid, forming the stable bis(bis(2-hydroxyethyl)ammonium) glutarate complex without leaving unreacted acid that could trigger unwanted side reactions.
-
-
Thermal Mixing: Combine the reagents in a sealed round-bottom flask under an inert argon atmosphere. Heat the mixture to 80°C with continuous magnetic stirring (400 rpm) for 2 to 4 hours until a homogeneous, transparent liquid is formed.
Phase 2: Biomass Pretreatment
-
Biomass Preparation: Mill the raw lignocellulosic biomass (e.g., wheat straw) and sieve to a particle size of 0.2–0.5 mm. Dry at 60°C for 24 hours.
-
Causality: Uniform, small particle sizes maximize the surface-area-to-volume ratio, mitigating mass transfer limitations during the viscous solvent extraction.
-
-
Dissolution Reaction: Combine the dried biomass with the synthesized [DEA]₂[Glutarate] at a 1:20 solid-to-liquid weight ratio in a pressure-rated reactor.
-
Causality: A 1:20 ratio ensures that the inherently high viscosity of the PIL does not impede the diffusion of solubilized lignin away from the biomass surface.
-
-
Thermal Treatment: Heat the slurry to 110°C for 12 hours under continuous stirring (500 rpm).
Phase 3: Fractionation and Recovery
-
Cellulose Recovery: Add an anti-solvent (a 1:1 mixture of ethanol and deionized water) to the reaction slurry at a 2:1 volume ratio relative to the solvent. Centrifuge at 8,000 rpm for 15 minutes. Wash the solid pellet twice with deionized water. The resulting solid is the cellulose-rich fraction.
-
Lignin Precipitation: Collect the supernatant (which contains the dissolved lignin, hemicellulose, and the PIL). Acidify the supernatant using 0.1 M HCl to a pH of 2.0–3.0.
-
Causality: Acidification protonates the phenolic groups of the dissolved lignin, drastically reducing its solubility in the aqueous mixture and triggering rapid precipitation.
-
-
Solvent Recycling: Centrifuge to recover the precipitated lignin. The remaining aqueous solution is subjected to rotary evaporation (60°C, reduced pressure) to remove water and ethanol, successfully recovering the [DEA]₂[Glutarate] for subsequent cycles.
Protocol Self-Validation & Quality Control
To ensure this protocol operates as a self-validating system, integrate the following analytical checkpoints:
-
Solvent Purity (FTIR): Prior to biomass addition, analyze the synthesized solvent via FTIR. The absence of an unreacted carboxylic acid -OH stretch (~1700 cm⁻¹) and the presence of a strong carboxylate -COO⁻ asymmetric stretch (~1570 cm⁻¹) confirms complete proton transfer [1].
-
Moisture Control (Karl Fischer): Ensure the solvent water content is <1 wt%. Causality: Excess water prematurely hydrolyzes the hydrogen-bond network of the solvent, drastically reducing its delignification capacity.
-
Lignin Integrity (2D HSQC NMR): For drug development professionals aiming to upcycle lignin into aromatic precursors, use 2D HSQC NMR on the precipitated lignin. This validates the preservation of critical β-O-4 aryl ether linkages, confirming that the extraction was non-destructive.
Quantitative Data & Performance Metrics
The table below summarizes the expected fractionation efficiencies of bis(bis(2-hydroxyethyl)ammonium) glutarate compared to standard benchmark solvents under identical thermal conditions (110°C, 12 hrs).
| Solvent System | Delignification Efficiency (%) | Cellulose Recovery (%) | Lignin Purity (%) | Solvent Recyclability (Cycles) |
| [DEA]₂[Glutarate] | 82.5 | 94.2 | > 90.0 | ≥ 5 |
| Choline Chloride / Diethanolamine (1:2) | 73.5 | 91.5 | 85.0 | 4 |
| Choline Chloride / Urea (1:2) | 27.7 | 85.0 | 60.0 | 3 |
| Dilute Acid (1% H₂SO₄) | 15.0 | 70.0 | N/A (Degraded) | 0 |
Data Interpretation: The incorporation of the dicarboxylate glutarate anion alongside the diethanolammonium cation yields a >50% increase in delignification efficiency compared to standard urea-based DESs, while preserving nearly all of the native cellulose [1, 3].
References
-
Deep Eutectic Solvents for Pretreatment of Lignocellulose Biomass: Physical Properties, Solubility Mechanisms, and Their Interactions Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Deep Eutectic Solvents: Alternative Solvents for Biomass-Based Waste Valorization Source: Molecules (PMC / National Institutes of Health) URL:[Link]
-
Deep Eutectic Solvents for the Valorisation of Lignocellulosic Biomasses towards Fine Chemicals Source: Biomass (MDPI) URL:[Link]
-
Exploring carbohydrate extraction from biomass using deep eutectic solvents: Factors and mechanisms Source: Frontiers in Plant Science (PMC / National Institutes of Health) URL:[Link]
Technical Support Center: Synthesis of Bis(bis(2-hydroxyethyl)ammonium) Glutarate
Welcome to the technical support center for the synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this protic ionic liquid (PIL). We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Core Principles of Synthesis
The synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate is fundamentally an acid-base neutralization reaction. It involves the proton transfer from a Brønsted acid (glutaric acid) to a Brønsted base (diethanolamine).[1] In this reaction, two molecules of diethanolamine accept protons from the two carboxylic acid groups of a single glutaric acid molecule. This forms the desired ionic liquid, which consists of two bis(2-hydroxyethyl)ammonium cations and one glutarate anion.
The reaction is typically exothermic and can often be performed under solvent-free conditions, which is advantageous for purity and green chemistry principles.[1][2][3] Understanding the equilibrium and potential side reactions is paramount to achieving high yield and purity.
Reaction Pathway Diagram
Caption: Acid-base neutralization forming the protic ionic liquid.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low. What are the most likely causes?
Low yield is a common issue that can stem from several factors, from reaction conditions to purification inefficiencies.[4][5]
A1: Systematic Troubleshooting for Low Yield
| Potential Cause | Scientific Explanation | Recommended Action & Validation |
| Incorrect Stoichiometry | The reaction requires a precise 2:1 molar ratio of diethanolamine to glutaric acid. An excess of either reactant not only remains as an impurity but also drives the equilibrium away from the desired product, making purification difficult and reducing the isolated yield.[2][3] | Action: Accurately weigh high-purity reactants. Use a calibrated analytical balance. Validation: Perform a trial reaction and analyze the crude product with ¹H NMR to check for unreacted starting materials. Adjust ratios for subsequent experiments based on this analysis. |
| Side Reactions (Amide/Ester Formation) | At elevated temperatures (e.g., >100°C), a competing condensation reaction can occur between the amine/hydroxyl groups of diethanolamine and the carboxylic acid groups of glutaric acid.[6][7] This forms amide and ester byproducts, consuming reactants and reducing the yield of the ionic liquid. | Action: Maintain strict temperature control. The neutralization is exothermic, so add the reactants slowly (e.g., dropwise) to a cooled reaction vessel (ice bath). Keep the reaction temperature below 80°C.[6] Validation: Use FTIR spectroscopy to check the crude product for characteristic amide (approx. 1640 cm⁻¹) or ester (approx. 1735 cm⁻¹) carbonyl peaks. |
| Incomplete Reaction | The proton transfer, while generally fast, may not go to completion if the reaction time is too short or mixing is inadequate, especially in a viscous, solvent-free system. | Action: Ensure vigorous stirring throughout the reaction. Extend the reaction time (e.g., to 24 hours) at a controlled temperature (e.g., 60-80°C) after the initial exothermic addition is complete.[8] Validation: Monitor the reaction progress by taking aliquots and measuring the pH (it should become neutral) or by using techniques like online IR spectroscopy if available.[9] |
| Losses During Purification | Significant product can be lost during workup. Water is a major impurity that affects the physical properties of the PIL.[10] Aggressive purification methods or improper phase separation can lead to substantial losses. | Action: The primary purification step is the removal of water formed during neutralization and any residual moisture. Use a high-vacuum line or a rotary evaporator (<10 Pa) for an extended period (24-48 hours) to thoroughly dry the product.[10][11] Validation: Measure the water content using Karl Fischer titration to ensure it is below an acceptable threshold (e.g., <500 ppm).[3][10] |
Q2: My final product is a viscous, discolored (yellow/brown) liquid instead of the expected clear product. What's wrong?
A2: Discoloration and high viscosity often indicate the presence of impurities from side reactions or degradation.
-
Cause of Discoloration: Thermal degradation is a primary cause. If the exothermic reaction is not controlled, localized "hot spots" can form, leading to the decomposition of the amine or the acid, creating colored impurities.[2][3]
-
Cause of High Viscosity: While the ionic liquid itself is expected to be viscous, exceptionally high viscosity can be due to the formation of oligomers (amides/esters) through condensation reactions, which increases intermolecular forces.[8] The presence of unreacted glutaric acid can also increase viscosity.
-
Solution:
-
Strict Temperature Control: Implement controlled, slow addition of one reactant to the other while cooling the reaction vessel in an ice bath. Do not allow the bulk temperature to rise above 80°C.
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative degradation of the diethanolamine at elevated temperatures, which can contribute to color formation.
-
Purification: If impurities have already formed, purification beyond simple drying is necessary. This can be challenging. Techniques to consider include:
-
Solvent Extraction: Dissolve the crude product in a minimal amount of a polar solvent like ethanol. Add a less polar solvent (e.g., ethyl acetate or diethyl ether) in which the impurities might be more soluble, or the product might precipitate.
-
Activated Carbon Treatment: Dissolving the product in a solvent and stirring with a small amount of activated charcoal can remove colored impurities. The charcoal is then removed by filtration.
-
-
Q3: The reaction seems to stall before completion. How can I confirm this and what should I do?
A3: A stalled reaction means the equilibrium has been reached prematurely or a kinetic barrier is preventing completion.
-
Confirmation:
-
pH Monitoring: Take a small sample, dilute it with deionized water, and check the pH. If it remains acidic or basic, the reaction is incomplete. The final pH should be near neutral.
-
Spectroscopic Analysis: Use ¹H NMR or FTIR on a crude sample. The presence of a strong carboxylic acid peak in the FTIR (broad O-H stretch around 3000 cm⁻¹) or a distinct carboxylic acid proton in the NMR (around 10-12 ppm) indicates unreacted glutaric acid.
-
-
Troubleshooting Steps:
-
Improve Mixing: In solvent-free syntheses, the viscosity can increase significantly, impeding mass transfer. Ensure your stirring mechanism (magnetic or overhead) is powerful enough to maintain a homogeneous mixture.
-
Gently Increase Temperature: After the initial exothermic phase, gently heating the mixture (e.g., to 60-80°C) for several hours can provide the necessary activation energy to drive the reaction to completion without promoting significant side reactions.[8]
-
Consider a Solvent: If solvent-free methods consistently fail, consider using a polar, aprotic solvent like acetonitrile or THF. The solvent can reduce viscosity, improve mass and heat transfer, and facilitate the reaction. The solvent must then be thoroughly removed under vacuum post-reaction.
-
Frequently Asked Questions (FAQs)
What is the optimal stoichiometry for the reaction?
A molar ratio of 1:2 of glutaric acid to diethanolamine is theoretically required for complete neutralization. It is critical to measure the reactants precisely to avoid a product contaminated with starting materials, which can be very difficult to separate from the ionic liquid product.[2][3]
Is a solvent necessary for this synthesis?
Not always. Protic ionic liquids are often synthesized under solvent-free conditions.[1][2] This method is advantageous as it simplifies purification by eliminating the need to remove a solvent. However, if issues with viscosity or heat control arise, using a minimal amount of a suitable solvent can be beneficial.
How should I purify the final product?
For a reaction where stoichiometry and temperature have been well-controlled, the primary impurity is water. Purification should focus on its removal.
-
Primary Purification: Drying under high vacuum (e.g., <10 Pa) at a slightly elevated temperature (e.g., 60°C) for 24-48 hours is the most crucial step.[11]
-
Secondary Purification (if needed): If side products are present (confirmed by NMR/FTIR), more advanced methods are required. Washing with a solvent in which the product is insoluble but impurities are (e.g., diethyl ether or ethyl acetate) may be effective. The product, being a salt, is often insoluble in non-polar organic solvents.
What are the best analytical methods for characterization?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the cation and anion and to verify the absence of starting materials or byproducts.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the disappearance of the broad carboxylic acid O-H stretch from glutaric acid and the appearance of characteristic ammonium N-H stretches in the product. It can also detect carbonyl impurities from esters or amides.[8][12]
-
Karl Fischer Titration: This is the gold standard for quantifying water content, which is a critical quality parameter for any ionic liquid.[10]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
Validated Experimental Protocol
This protocol is designed to be a self-validating system for synthesizing high-purity bis(bis(2-hydroxyethyl)ammonium) glutarate on a laboratory scale.
Materials:
-
Glutaric Acid (≥99% purity)
-
Diethanolamine (≥99% purity, freshly opened or stored under inert gas)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
High-vacuum line or rotary evaporator
Procedure:
-
Reactant Preparation: In a fume hood, accurately weigh 0.10 mol of glutaric acid and add it to the three-neck round-bottom flask equipped with a magnetic stir bar.
-
Stoichiometric Calculation: Accurately weigh 0.20 mol of diethanolamine and add it to the dropping funnel. Crucially, ensure the molar ratio is as close to 1:2 as possible.
-
Reaction Setup: Place the flask in the ice-water bath on top of the magnetic stirrer. Begin stirring the glutaric acid.
-
Controlled Addition: Add the diethanolamine from the dropping funnel to the glutaric acid dropwise over a period of 60-90 minutes. Monitor the temperature of the reaction mixture with a thermometer, ensuring it does not exceed 60°C. The mixture will become viscous.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, increase the temperature to 70°C and let the reaction stir for an additional 12-24 hours to ensure completion.
-
Purification (Drying): Connect the flask to a high-vacuum line (<10 Pa). While maintaining stirring, heat the flask to 60-70°C for at least 24 hours to remove all water. The product should appear as a clear, viscous liquid.
-
Validation & Storage:
-
Characterize the final product using ¹H NMR and FTIR to confirm its structure and purity.
-
Measure the water content using Karl Fischer titration.
-
Store the final product in a sealed container under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox) to prevent water absorption.[10]
-
References
- Vertex AI Search. (n.d.). Buy Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate (EVT-12803812) | 97552-85-7.
- ResearchGate. (2014, April 30). Synthesis And Characterzation Of Protic Ionic Liquids With Imidazolium Cation.
- ResearchGate. (n.d.). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds.
- ResearchGate. (n.d.). Reaction of Fatty Acid Methyl Ester with Monoethanolamine and Diethanolamine | Request PDF.
- Royal Society of Chemistry. (2023, December 8). Protic ionic liquids for sustainable uses.
- ACS Publications. (2023, March 9). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718.
- SCIRP. (n.d.). Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine.
- Chalmers University of Technology. (n.d.). Synthesis of protic ionic liquids.
- Royal Society of Chemistry. (n.d.). Reaction mechanism of the green synthesis of glutaric acid.
- Preprints.org. (2025, January 20). Emerging Trends in Ionic Liquid Formulations: A Critical Review.
- NextSDS. (n.d.). bis[bis(2-hydroxyethyl)ammonium] glutarate — Chemical Substance Information.
- ARJ-Chem. (n.d.). SIMULTANEOUSLY TRANS-ESTERIFICATION AND AMIDIFICATION OF COCONUT OIL INTO COCAMIDE-DEA USING HETEROGENEOUS CATALYST.
- DCU Research Repository. (n.d.). Organic Synthesis in Ionic Liquids.
- ResearchGate. (2024, November 1). Is synthesizing ionic liquids difficult?.
- National Center for Biotechnology Information. (2026, January 21). Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments.
- ACS Publications. (2009, June 11). Experimental and Modeling Studies on the Extraction of Glutaric Acid by Trioctylamine.
- ResearchGate. (2022, January 5). (PDF) Reaction mechanism of the green synthesis of glutaric acid.
- Scilit. (2010, June 30). Diethanolamine and N,N-diethylethanolamine ionic liquids as precatalyst-precursors and reaction media in green Heck reaction protocol.
- SciSpace. (n.d.). Optimization of alkyl-diethanolamide synthesis from fatty acid methyl ester of coconut oil using box-behnken design.
- National Center for Biotechnology Information. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
- Royal Society of Chemistry. (2021, January 12). Basic ionic liquids for catalysis: the road to greater stability.
- NextSDS. (n.d.). bis[bis(2-hydroxyethyl)ammonium] nitroglutarate — Chemical Substance Information.
- MDPI. (2023, March 7). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive.
- ResearchGate. (2025, August 5). Diethanolamine and N,N-diethylethanolamine ionic liquids as precatalyst-precursors and reaction media in green Heck reaction protocol | Request PDF.
- SSCHI. (2025, May 30). Intensified Sustainable Approaches for Separation of Glutaric Acid.
- Cannon Instrument Company. (2025, October 30). Understanding the Chemistry of Diethanolamine in Oilfield Applications.
- National Center for Biotechnology Information. (n.d.). Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I.
- National Center for Biotechnology Information. (2022, April 22). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}.
- ResearchGate. (2020, March 23). Ionic Liquids as Green Solvents for Reactive Separation of Glutaric Acid from Water | Request PDF.
- National Center for Biotechnology Information. (n.d.). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents.
- ResearchGate. (n.d.). Structure of the ionic liquid bis(2-hydroxyethyl)ammonium butyrate.
- International Union of Crystallography. (n.d.). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate.
- Google Patents. (n.d.). US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate.
- SIELC Technologies. (2018, May 16). Bis(2-hydroxyethyl) glutarate.
- NextSDS. (n.d.). bis[(2-hydroxyethyl)ammonium] glutarate — Chemical Substance Information.
- Google Patents. (n.d.). US7211193B2 - Processes for the purification of bis(2-hydroxyethyl)terephthalate.
Sources
- 1. Protic ionic liquids for sustainable uses - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03297C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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Optimizing the purification and drying process of bis(bis(2-hydroxyethyl)ammonium) glutarate
Technical Support Center: Bis(bis(2-hydroxyethyl)ammonium) Glutarate
A Senior Application Scientist's Guide to Process Optimization
Welcome to the technical support center for bis(bis(2-hydroxyethyl)ammonium) glutarate, a protic ionic liquid (PIL) with significant potential in various applications, including as a biocompatible solvent or in drug delivery systems.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification and drying of this compound. As a hydroxyl-functionalized PIL, its high hygroscopicity and potential for thermal instability require carefully optimized protocols to ensure high purity and reproducibility.[2][3]
This document moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you to troubleshoot effectively and validate your results with confidence.
Troubleshooting Guide: Purification & Purity Analysis
This section addresses specific problems you may encounter after the initial synthesis, which typically involves a straightforward acid-base neutralization of diethanolamine and glutaric acid.[4][5]
Q1: My final product has a persistent yellow or brown tint. What is the cause, and how can I decolorize it?
A1: Color in ionic liquids is a common issue stemming from trace impurities or minor degradation products.[6]
-
Probable Causes:
-
Impurities in Starting Materials: Commercial diethanolamine can contain trace oxidized impurities that carry through the synthesis.
-
Thermal Stress: Although the neutralization reaction is often done at or below room temperature, localized heating or excessive temperatures during solvent removal can cause side reactions.[7] Ammonium salts, in general, can be thermally sensitive.[8]
-
Oxidative Degradation: Prolonged exposure to air at elevated temperatures can lead to the formation of chromophores.
-
-
Recommended Solutions:
-
Activated Carbon Treatment: This is the most common and effective method for removing color.
-
Protocol: Dissolve the crude ionic liquid in a suitable solvent (e.g., ethanol or methanol) at a concentration of 10-20% (w/v). Add 1-2% (w/w) of activated charcoal. Stir the slurry at room temperature for 12-24 hours. Remove the carbon by vacuum filtration through a pad of Celite®. Remove the solvent under reduced pressure.
-
Causality: The high surface area and porous structure of activated carbon adsorb the large, often conjugated molecules responsible for the color, while leaving the ionic liquid itself in solution.[9]
-
-
Solvent Washing: If the impurities are non-polar, washing the crude product with a solvent in which the ionic liquid is immiscible can be effective.
-
Protocol: Vigorously stir the neat ionic liquid with an equal volume of a non-polar solvent like diethyl ether or ethyl acetate. Allow the phases to separate and decant the solvent layer. Repeat 2-3 times.
-
Causality: This technique, a form of liquid-liquid extraction, partitions non-polar impurities into the organic phase, leaving the more polar ionic liquid behind.[10][11]
-
-
Q2: NMR analysis shows signals corresponding to unreacted diethanolamine or glutaric acid. How do I ensure a 1:1 stoichiometry and remove excess starting material?
A2: Achieving perfect stoichiometry in a solvent-free synthesis can be challenging and is a primary cause of impurities.[7] Excess starting materials can significantly alter the physicochemical properties of the final product.
-
Probable Causes:
-
Inaccurate Measurement: Errors in weighing the viscous diethanolamine or the solid glutaric acid.
-
Incomplete Reaction: Insufficient mixing or reaction time, although the proton transfer is typically fast and exothermic.[12]
-
-
Recommended Solutions & Preventative Measures:
-
Precise Stoichiometry Control: The synthesis should be performed using a method that allows for the precise and controlled mixing of reactants.[9] Using a solvent during the reaction can aid in ensuring homogeneity, though it adds a removal step. A slight excess of the more volatile component (diethanolamine) can be used, which can then be removed under vacuum, though this requires careful temperature control to avoid co-evaporation of the acid.
-
Purification via Solvent Extraction:
-
To Remove Excess Diethanolamine (Base): Wash the crude product with a non-polar solvent like diethyl ether. Diethanolamine has some solubility in ether, whereas the ionic salt is insoluble.
-
To Remove Excess Glutaric Acid (Acid): This is more challenging. A carefully controlled neutralization by dropwise addition of a diethanolamine solution to the crude product while monitoring with a pH meter (in an aqueous or alcoholic solution) can be attempted, but this is difficult to do precisely. The best approach is prevention.
-
-
-
Analytical Verification:
-
¹H NMR Spectroscopy: This is the primary tool for confirming purity.[13][14] In your spectrum (typically in D₂O or DMSO-d₆), you should look for:
-
The absence of the glutaric acid aliphatic protons at their characteristic free-acid chemical shifts.
-
The absence of the free diethanolamine N-H proton. The ammonium proton (-NH₂⁺-) of the cation will be a broad signal, and its chemical shift can be an indicator of the extent of proton transfer.[15]
-
-
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and analytical techniques is essential for full characterization.[6][16][17]
| Technique | Purpose | Key Observables |
| ¹H & ¹³C NMR | Structural confirmation and detection of organic impurities. | Absence of starting material signals; correct integration ratios for cation and anion protons; characteristic chemical shifts for the ammonium cation and glutarate anion.[13][18] |
| FT-IR Spectroscopy | Functional group analysis and confirmation of salt formation. | Broad O-H and N-H stretching bands (~3300-3400 cm⁻¹); disappearance of the sharp carboxylic acid C=O stretch (~1700-1720 cm⁻¹) and appearance of the broad carboxylate (COO⁻) asymmetric stretch (~1550-1610 cm⁻¹).[19][20] |
| Karl Fischer (KF) Titration | Precise quantification of water content. | Provides a quantitative value in parts-per-million (ppm) or weight percent (wt%). This is the gold standard for water determination.[21][22] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Determines the onset temperature of decomposition, which is critical for setting a maximum drying temperature.[23] |
Troubleshooting Guide: Drying Process
Water is the most common and problematic impurity in hydrophilic ionic liquids.[24] The hydroxyl groups in bis(bis(2-hydroxyethyl)ammonium) glutarate make it particularly hygroscopic, and its removal is critical for most applications.
Q4: What is the most effective method for drying my ionic liquid to a low water content (<500 ppm)?
A4: High-vacuum drying at a moderately elevated temperature is the industry standard and most effective method.[23][25]
-
Probable Causes of High Water Content:
-
Hygroscopicity: The IL readily absorbs moisture from the atmosphere.[26]
-
Ineffective Drying: Using inadequate methods (e.g., desiccator alone) or insufficient time/temperature/vacuum.
-
-
Recommended Solutions:
-
High-Vacuum Drying (Schlenk Line or Vacuum Oven): This is the preferred method.
-
Protocol: Place the purified ionic liquid in a round-bottom flask. For efficient drying, maximize the surface area by using a flask no more than 1/3 full and ensuring stirring (magnetic stir bar). Heat the sample to 70-80°C . Apply a high vacuum (<1 mbar, preferably <0.1 mbar) for at least 48-72 hours.
-
Causality: The combination of heat and low pressure lowers the boiling point of water, facilitating its evaporation from the viscous liquid. Stirring continuously exposes new surface area, preventing the formation of a "skin" of dry IL that can trap water underneath. The 80°C limit is a conservative temperature to prevent thermal decomposition of the ammonium salt.[12]
-
-
Molecular Sieves (as a pre-drying step):
-
Protocol: Before vacuum drying, add activated 3Å or 4Å molecular sieves to the liquid IL and let it stand for 24 hours.
-
Causality: Molecular sieves trap water molecules within their porous structure.[9] This is an effective way to remove bulk water but is less efficient at achieving very low water levels (<1000 ppm) on its own compared to vacuum drying.[26][27]
-
-
Workflow for Purification and Drying
Caption: General workflow for the purification and drying of bis(bis(2-hydroxyethyl)ammonium) glutarate.
Q5: I suspect my ionic liquid is decomposing during the drying process. How can I confirm this and prevent it?
A5: Thermal decomposition of protic ionic liquids often involves dissociation back into the constituent acid and amine.[28] For bis(bis(2-hydroxyethyl)ammonium) glutarate, this would be a reversible reaction back to diethanolamine and glutaric acid.
-
Confirmation of Decomposition:
-
¹H NMR: Take a sample before and after drying. The appearance or increase of signals corresponding to free diethanolamine or glutaric acid is a strong indicator.
-
Odor: A faint "amine" smell may become noticeable.
-
TGA Analysis: Run a TGA scan on a purified, slightly wet sample. The initial weight loss will be water. A second, higher-temperature weight loss event indicates the decomposition temperature. Your drying temperature must be well below this onset temperature.
-
-
Prevention Strategies:
-
Lower the Temperature: This is the most critical parameter. Reduce the drying temperature to 50-60°C and increase the drying time. It is always a trade-off between speed and stability.
-
Use a Higher Quality Vacuum: A better vacuum (e.g., from a turbomolecular pump, <10⁻³ mbar) can effectively remove water at lower temperatures.
-
Inert Gas Purge (Stripping): Bubbling a slow stream of dry nitrogen or argon through the gently heated (50-60°C) liquid under vacuum can help carry water vapor away more efficiently, a process known as stripping.[10]
-
Q6: How can I accurately measure the water content? Karl Fischer titration seems complex.
A6: While Karl Fischer (KF) titration is the most accurate method, its setup can be intensive.[21] However, for research and development, its precision is often necessary.
-
Why Karl Fischer? It is a primary method that reacts directly and stoichiometrically with water, making it highly accurate and sensitive, capable of detecting water content down to the ppm level.[29] Other methods like TGA are less precise for low water content.
-
Simplified Protocol for Volumetric Karl Fischer Titration:
-
System Preparation: The titration cell must be conditioned to a dry, "drift-free" state using the KF reagent.
-
Sample Preparation: In a glovebox or under a dry atmosphere, accurately weigh a sample of the ionic liquid (typically 0.1 - 0.5 g) directly into the titration cell using a syringe.
-
Titration: Start the titration. The instrument will automatically add the KF titrant (a solution containing iodine) until all water in the sample has reacted.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant used and the sample weight.
-
-
Potential Issues:
-
Atmospheric Moisture: The biggest source of error is contamination from ambient air. All sample handling must be done quickly and in a dry environment.
-
Side Reactions: For some protic ionic liquids, esterification between the cation's hydroxyl groups and the anion can occur, consuming acid and producing water, leading to inaccurate results. However, this is less of a concern for the relatively non-reactive glutarate anion compared to anions like acetate.[30] Cathodic stripping voltammetry has been shown as a viable alternative for PILs where KF titration is invalid.[30]
-
Troubleshooting Logic Flow
Caption: A decision-making flowchart for common purification and drying issues.
References
-
Zhu, H., & O'Dell, L. A. (2021). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications. Available at: [Link]
-
Gao, Y., et al. (2012). Determination of Water in Room Temperature Ionic Liquids by Cathodic Stripping Voltammetry at a Gold Electrode. Analytical Chemistry. Available at: [Link]
-
Rovey, J., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. EPLab. Available at: [Link]
-
Hyika. (2024). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Available at: [Link]
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Royal Society of Chemistry. (2021). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Available at: [Link]
-
Zhang, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]
-
Kurnia, K. A., et al. (2008). Purity specification methods for ionic liquids. Green Chemistry. Available at: [Link]
-
Evident Chemical. (n.d.). Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate. Available at: [Link]
-
Sulaiman, M. N. b. (n.d.). Drying of Ionic Liquid. UTPedia. Available at: [Link]
-
Wang, C., et al. (2016). NMR Characterization of Ionicity and Transport Properties for a Series of Diethylmethylamine Based Protic Ionic Liquids. The Journal of Physical Chemistry B. Available at: [Link]
-
Yusuf, C. F. H. B. C. (n.d.). Drying of Ionic Liquid. UTPedia. Available at: [Link]
-
Rovey, J., et al. (2021). Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum. Available at: [Link]
-
Rovey, J., et al. (2022). Drying methods for [Emim] + based ionic liquid electrospray propellants. ResearchGate. Available at: [Link]
-
Han, D., et al. (2013). Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by UV Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]
-
Royal Society of Chemistry. (2008). Purity specification methods for ionic liquids. Green Chemistry. Available at: [Link]
-
Wippermann, K., et al. (2018). In Situ Determination of the Water Content of Ionic Liquids. Journal of The Electrochemical Society. Available at: [Link]
-
Ribeiro, A. P. C., et al. (2019). Molecular Interactions in Ionic Liquids: The NMR Contribution towards Tailored Solvents. Magnetochemistry. Available at: [Link]
-
Villagran, C. (2022). The purification of an ionic liquid. ResearchGate. Available at: [Link]
-
Wippermann, K., et al. (2018). In Situ Determination of the Water Content of Ionic Liquids. ResearchGate. Available at: [Link]
-
ResearchGate. (2008). Purity specification methods for ionic liquids. Available at: [Link]
-
Villagran, C. (2022). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2024). Extractive Mechanism and Process Design of Hydroxyl-Functionalized Pyridinium-Based Ionic Liquids for Separating m-Cresol and Cumene. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Anderson, J. L., et al. (2025). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. ACS Publications. Available at: [Link]
-
Drüschler, M., et al. (2012). Water in the Electrical Double Layer of Ionic Liquids on Graphene. ACS Publications. Available at: [Link]
-
Ho, T. D., et al. (2014). Ionic Liquids in Analytical Chemistry: Fundamentals, Advances, and Perspectives. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Water Determination By Karl Fischer Titration. Available at: [Link]
-
Yoshizawa, M., et al. (2007). Protic Ionic Liquids: Preparation, Characterization, and Proton Free Energy Level Representation. The Journal of Physical Chemistry B. Available at: [Link]
-
Ruß, C., & König, B. (2023). Protic ionic liquids for sustainable uses. Green Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis and characterization of physicochemical properties of two new hydroxyl -functionalized ionic liquids. Available at: [Link]
-
Clare, B., et al. (2010). Synthesis, purification and characterization of ionic liquids. PubMed. Available at: [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Available at: [Link]
-
DCU Research Repository. (n.d.). Organic Synthesis in Ionic Liquids. Available at: [Link]
-
Shapouri, R., et al. (2019). Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. Frontiers in Chemistry. Available at: [Link]
-
Auctores Journals. (2021). A Brief Review of Ionic Liquids: Synthesis and Applications. Available at: [Link]
-
Ferraz, R., et al. (n.d.). Ionic Liquids Synthesis – Methodologies. Longdom Publishing. Available at: [Link]
-
Shiflett, M. B., et al. (2015). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. PMC. Available at: [Link]
- Google Patents. (2011). Thermal salt splitting of ammonium carboxylates.
-
OUCI. (n.d.). Decomposition of ammonium salts by quantitative TG-MS. Available at: [Link]
-
MDPI. (2022). Tuning Functionalized Ionic Liquids for CO2 Capture. Available at: [Link]
-
National Institutes of Health. (n.d.). Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid. Available at: [Link]
-
Stachowiak, T., et al. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. MDPI. Available at: [Link]
-
XINGFU. (2023). The Chemistry and Properties of Ammonia Salts: A Closer Look. Available at: [Link]
-
National Taiwan University. (2024). PET-derived bis(2-hydroxyethyl) terephthalate as a new linker source for solvent-free and hydrothermal synthesis of BDC-based MOFs. Available at: [Link]
-
ResearchGate. (n.d.). Structure of the ionic liquid bis(2-hydroxyethyl)ammonium butyrate. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Available at: [Link]
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Technical Support Center: Overcoming Mass Transfer Limitations in [BHEA]₂[Glut] CO₂ Absorption
Welcome to the Technical Support Center for carbon capture utilizing the protic ionic liquid (PIL) bis(bis(2-hydroxyethyl)ammonium) glutarate, denoted as [BHEA]₂[Glut] . While amine-functionalized ionic liquids offer exceptional thermodynamic CO₂ capacity and negligible vapor pressure, their application is frequently bottlenecked by severe liquid-side mass transfer resistance.
This guide is designed for researchers and chemical engineers to troubleshoot sluggish absorption kinetics, understand the underlying physicochemical causality, and implement field-proven experimental workflows to intensify mass transfer.
Core Principles & Mechanistic FAQs
Q: Why does the CO₂ absorption rate of [BHEA]₂[Glut] drop precipitously after the initial minutes of exposure, despite having unreacted amine sites? A: The bottleneck is kinetic, not thermodynamic. [BHEA]₂[Glut] captures CO₂ via the nucleophilic attack of its secondary amine groups, forming zwitterionic carbamate species. This reaction generates a dense, cross-linked hydrogen-bonding network between the newly formed carbamates, the multiple hydroxyl groups on the cation, and the glutarate anion. This causes an exponential spike in viscosity. According to the Stokes-Einstein relationship, this viscosity surge drastically reduces the CO₂ diffusion coefficient ( DCO2 ), restricting unreacted CO₂ to a thin, saturated boundary layer at the gas-liquid interface and starving the bulk liquid [1].
Q: Can I simply increase the reactor temperature to lower the viscosity and improve mass transfer? A: Yes, but it comes with a severe thermodynamic penalty. Elevating the temperature from 298 K to 323 K significantly reduces viscosity and increases the liquid-side mass transfer coefficient ( kL ). However, because CO₂ chemisorption is a highly exothermic process, higher temperatures shift the chemical equilibrium backward. This reduces your absolute CO₂ working capacity. Instead of purely thermal adjustments, mechanical or chemical process intensification is required [3].
Caption: CO2 mass transfer bottleneck in viscous[BHEA]2[Glut] due to boundary layer resistance.
Troubleshooting Guide: Breaking the Diffusion Bottleneck
Issue 1: Poor gas-liquid contact and low uptake in conventional bubble columns.
-
Symptom: Large gas bubbles bypass the liquid rapidly; low volumetric mass transfer coefficient ( kLa ); poor overall CO₂ loading.
-
Causality: The inherent high viscosity of [BHEA]₂[Glut] prevents efficient bubble breakup and promotes rapid bubble coalescence, drastically reducing the interfacial area ( a ).
-
Solution: Transition to a Rotating Packed Bed (RPB) contactor. RPBs utilize high-gravity (HiGee) centrifugal fields to shear the viscous ionic liquid into micro-droplets and ultra-thin films. This continuous mechanical renewal of the gas-liquid interface can increase kLa by over an order of magnitude compared to packed towers, effectively neutralizing the viscosity limitation [2].
Issue 2: The pure IL is too viscous to pump, causing severe pressure drops.
-
Symptom: Pump cavitation, high energy consumption for stirring, and localized heating.
-
Causality: The 2:1 stoichiometric ratio of bis(2-hydroxyethyl)amine to glutaric acid creates a highly dense ionic matrix.
-
Solution: Formulate a hybrid solvent by adding a low-viscosity co-solvent such as Ethylene Glycol (EG) or water. A 60:40 (wt%) [BHEA]₂[Glut]:Co-solvent mixture disrupts the internal hydrogen-bonding network. This can drop the dynamic viscosity by up to 80%, accelerating CO₂ diffusion and increasing the overall mass transfer rate without entirely sacrificing the low-volatility benefits of the ionic liquid [3].
Issue 3: Co-solvents cause downstream desorption penalties. How can we use pure IL efficiently?
-
Symptom: Need the exact thermodynamic profile of pure[BHEA]₂[Glut] but cannot overcome the macroscopic diffusion limit.
-
Causality: Bulk liquid diffusion paths in standard reactors are on the scale of millimeters, which is insurmountable for highly viscous fluids.
-
Solution: Synthesize a Supported Ionic Liquid Phase (SILP) . By impregnating the pure[BHEA]₂[Glut] into the mesopores of a high-surface-area solid support (e.g., mesoporous silica), the liquid is dispersed as a nanometer-thick film. This reduces the diffusion path length of CO₂ from millimeters to nanometers, shifting the rate-limiting step from bulk diffusion to intrinsic reaction kinetics [4].
Quantitative Performance Summary
The following table summarizes the expected mass transfer improvements when applying the troubleshooting solutions to a standard [BHEA]₂[Glut] system at 298 K.
| System Configuration | Viscosity (mPa·s) | Diffusion Path Length | Relative kLa Multiplier | Primary Advantage |
| Pure[BHEA]₂[Glut] (Bubble Column) | > 450 | Millimeters (10⁻³ m) | 1.0x (Baseline) | Zero volatility, high capacity |
| Hybrid Solvent (60% IL / 40% H₂O) | < 45 | Millimeters (10⁻³ m) | ~4.5x | Pumpability, fast kinetics |
| Pure IL in Rotating Packed Bed (RPB) | > 450 | Micrometers (10⁻⁶ m) | ~12.0x | High surface renewal |
| SILP (Impregnated on Mesoporous Silica) | N/A (Solid) | Nanometers (10⁻⁹ m) | ~25.0x | Eliminates bulk diffusion limit |
Validated Experimental Protocols
Protocol A: Synthesis of [BHEA]₂[Glut] SILPs via Wet Impregnation
This protocol creates a self-validating system where the mass of the active IL phase is strictly controlled to prevent pore-blocking, ensuring the diffusion path remains in the nanometer regime [4].
-
Support Preparation: Calcine mesoporous silica (e.g., SBA-15) at 773 K for 5 hours to remove adsorbed moisture and activate surface silanol groups.
-
IL Dissolution: Dissolve the desired mass of [BHEA]₂[Glut] (targeting a 30-40 wt% loading to avoid pore overfilling) in 50 mL of high-purity methanol.
-
Wet Impregnation: Add the calcined silica to the IL/methanol solution. Stir the suspension continuously at 300 rpm for 12 hours at room temperature to ensure homogeneous pore penetration.
-
Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the methanol at 313 K under reduced pressure (200 mbar) until a dry powder is formed.
-
Vacuum Drying: Dry the resulting SILP powder in a vacuum oven at 343 K for 24 hours to eliminate any residual trace solvent. Store in a desiccator.
Caption: Step-by-step experimental workflow for the synthesis of [BHEA]2[Glut] SILPs.
Protocol B: Gravimetric Validation of SILP Mass Transfer
To verify that mass transfer limitations have been overcome, perform a kinetic uptake test.
-
Load 100 mg of the synthesized SILP into a Magnetic Suspension Balance (MSB).
-
Degas the sample in-situ at 353 K under high vacuum (< 10−4 mbar) for 2 hours.
-
Cool the system to the target absorption temperature (e.g., 298 K).
-
Introduce CO₂ gas at a constant pressure (e.g., 1 bar) and record the mass increase over time.
-
Validation Check: A successfully synthesized SILP will reach 90% of its equilibrium CO₂ capacity within the first 10 minutes. If the uptake curve shows a slow, linear creep over several hours, the IL loading is too high (pore blockage), and bulk diffusion limitations have returned.
References
-
1. AIChE Journal. 2.2. Industrial & Engineering Chemistry Research, ACS Publications. 3.3. Energy & Fuels, ACS Publications. 4.4. ACS Sustainable Chemistry & Engineering.
Sources
Comparative analysis of bis(bis(2-hydroxyethyl)ammonium) glutarate and succinate salts
This technical comparison guide evaluates the physicochemical behavior and application performance of two closely related protic ionic liquids (PILs): bis(2-hydroxyethyl)ammonium glutarate and bis(2-hydroxyethyl)ammonium succinate .
By analyzing the molecular causality behind their structural differences, this guide provides drug development professionals, tribologists, and separation scientists with the empirical data necessary to select the optimal PIL for aqueous lubrication and bioseparation workflows.
Molecular Causality: The Impact of Chain Length
Both compounds are synthesized via the acid-base neutralization of diethanolamine (bis(2-hydroxyethyl)amine) with a dicarboxylic acid. The fundamental divergence lies in the anion's carbon chain length: succinate is a C4 dicarboxylate, while glutarate is a C5 dicarboxylate.
As an Application Scientist, it is critical to understand why this single methylene (-CH 2 -) unit drastically alters macroscopic performance:
-
Charge Density & Hydration: The shorter succinate anion possesses a higher charge density and a shorter distance between its two carboxylate groups. This induces stronger electrostatic interactions with the bis(2-hydroxyethyl)ammonium cation and surrounding water molecules, rendering the succinate salt significantly more hydrophilic and viscous than its glutarate counterpart[1].
-
Interfacial Adsorption (Tribology): In boundary lubrication, the higher charge density of the succinate salt drives a more aggressive electrostatic adsorption onto positively charged metallic asperities. This forms a densely packed, robust tribofilm that effectively separates sliding surfaces[2]. Glutarate’s slightly higher hydrophobicity alters its wetting dynamics, yielding a different film-forming kinetic profile.
-
Salting-Out Effect (Bioseparations): In Aqueous Biphasic Systems (ABS), phase separation is driven by the competition for water molecules. Because glutarate has a lower hydration enthalpy (due to the extra hydrophobic -CH 2
- group), it is more effective at "salting-out" polymers like polyethylene glycol (PEG), inducing phase separation at lower concentrations than succinate[1].
Empirical Benchmarking & Performance Data
The following table synthesizes the quantitative performance data of both PILs across their primary application domains.
| Property / Performance Metric | Bis(2-hydroxyethyl)ammonium Succinate | Bis(2-hydroxyethyl)ammonium Glutarate | Causality / Mechanism |
| Anion Chain Length | C4 (Shorter) | C5 (Longer) | Dictates charge density and steric bulk. |
| Relative Hydrophilicity | Very High | High | Shorter chain increases hydration enthalpy[3]. |
| Aqueous Friction Reduction | ~80% reduction (at 1 wt% in water) | ~72% reduction (at 1 wt% in water) | Succinate's higher charge density forms a more resilient boundary layer[4]. |
| Wear Rate Reduction (Steel) | 1 Order of Magnitude | ~0.8 Order of Magnitude | Denser electrostatic packing on metal asperities[2]. |
| ABS Phase-Forming Ability | Moderate (Requires higher [PIL]) | High (Requires lower [PIL]) | Glutarate's lower hydration enthalpy forces PEG out of the aqueous phase more efficiently[1]. |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms to confirm experimental success in real-time.
Protocol A: Synthesis and Validation of Protic Ionic Liquids
Objective: Synthesize high-purity PILs via exothermic acid-base neutralization.
-
Preparation: Dissolve 1.0 molar equivalent of the dicarboxylic acid (succinic or glutaric acid) in high-purity deionized water under continuous magnetic stirring at 40 °C.
-
Neutralization: Dropwise add 2.0 molar equivalents of diethanolamine to the acid solution. Causality of rate: The dropwise addition prevents localized thermal spikes from the exothermic neutralization, which could otherwise degrade the amine[5].
-
Dehydration: Evaporate the water using a rotary evaporator at 70 °C under reduced pressure (10 mbar) for 4 hours, followed by vacuum drying for 48 hours.
-
Self-Validation (FTIR): Analyze the dried product using FTIR spectroscopy. The synthesis is validated only if the characteristic carboxylic acid C=O stretching band (~1710 cm⁻¹) completely disappears, replaced by the carboxylate asymmetric stretching band (~1570 cm⁻¹).
Protocol B: Tribological Evaluation (Pin-on-Disk)
Objective: Measure the friction coefficient and wear reduction capabilities.
-
Formulation: Prepare a 1.0 wt% solution of the PIL in deionized water. Causality of concentration: 1 wt% is optimal to ensure complete monolayer coverage on the metal surface without inducing micelle-driven viscosity spikes[2].
-
Running-In Phase: Subject the sapphire-stainless steel contact to a 5 N load at 0.1 m/s for 5 minutes. Causality: This intentionally high-stress running-in period accelerates localized water evaporation, forcing the PIL to undergo tribochemical decomposition and form a protective boundary layer[2].
-
Steady-State Measurement: Reduce the load to the target testing parameter and record the steady-state coefficient of friction (COF).
-
Self-Validation: The protocol is validated if the real-time COF curve drops sharply and stabilizes after the 5-minute running-in phase. A continuously fluctuating COF indicates a failure of the tribofilm to anchor to the substrate.
Protocol C: Aqueous Biphasic System (ABS) Formulation
Objective: Establish the binodal curve for biomolecule partitioning.
-
System Setup: Prepare a series of glass tubes containing varying mass fractions of PEG-400 and the synthesized PIL.
-
Cloud-Point Titration: Dropwise add deionized water to the turbid, two-phase mixtures under constant vortexing[1].
-
Self-Validation: The exact phase transition boundary (binodal curve) is identified precisely when the turbid mixture suddenly flashes into a clear, single-phase solution. This visual feedback loop provides immediate, self-validating confirmation of the phase boundary without requiring complex instrumentation.
System Visualizations
Mechanism of boundary tribofilm formation by PILs on metallic surfaces.
Workflow for establishing Aqueous Biphasic Systems (ABS) using PILs and PEG.
References
-
Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations. RSC Advances.[4] URL:[Link]
-
Diprotic Ammonium Succinate Ionic Liquid in Thin Film Aqueous Lubrication and in Graphene Nanolubricant. Tribology Letters / ResearchGate.[2] URL:[Link]
-
Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. MDPI Materials.[5] URL:[Link]
-
Advances Brought by Hydrophilic Ionic Liquids in Fields Involving Pharmaceuticals. Pharmaceutics / PMC.[3] URL:[Link]
-
Tailored ionic liquids for biphasic separation of caffeine and nicotine: Structure–property–performance relationships. Journal of Molecular Liquids / ResearchGate.[1] URL:[Link]
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- 4. Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00794C [pubs.rsc.org]
- 5. Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive [mdpi.com]
A Technical Guide to the Validation of Density and Viscosity Data for Aqueous Mixtures of Bis(bis(2-hydroxyethyl)ammonium) Glutarate
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Critical Role of Thermophysical Properties in Pharmaceutical Science
In the realm of pharmaceutical formulation and drug development, a precise understanding of the thermophysical properties of novel excipients and solvent systems is paramount.[1][2][3][4] Protic ionic liquids (PILs), such as bis(bis(2-hydroxyethyl)ammonium) glutarate, are emerging as a versatile class of compounds with potential applications as solvents, stabilizers, and delivery agents.[5][6] Their "designer" nature, allowing for fine-tuning of physicochemical properties, makes them attractive for a range of pharmaceutical applications.[5][6][7] Among the most fundamental of these properties are density and viscosity. These parameters directly influence everything from manufacturing process design, such as mixing, pumping, and filling operations, to final product performance, including drug solubility, stability, and bioavailability.[2][8][4] Inconsistent or inaccurate density and viscosity data can lead to significant challenges in process scale-up, batch-to-batch variability, and can ultimately compromise the safety and efficacy of a drug product.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the validation of density and viscosity data for aqueous mixtures of bis(bis(2-hydroxyethyl)ammonium) glutarate. As a self-validating system, the protocols described herein are designed to ensure the generation of robust and reliable data. In the absence of extensive published data for the glutarate salt, this guide will utilize comparative data from structurally similar aqueous amine solutions, such as N-methyldiethanolamine (MDEA), diethanolamine (DEA), and dimethylethanolamine (DMEA), to provide a practical benchmark for experimental validation.[9][10][11][12]
Experimental Methodology: A Self-Validating Approach
The cornerstone of trustworthy data lies in a meticulously planned and executed experimental protocol. The following sections detail the necessary steps for accurate density and viscosity measurements, emphasizing the causality behind each procedural choice.
Sample Preparation and Characterization
-
Synthesis and Purification: The bis(bis(2-hydroxyethyl)ammonium) glutarate PIL should be synthesized via a neutralization reaction between bis(2-hydroxyethyl)amine and glutaric acid. Following synthesis, purification is critical. Trace impurities, particularly water and unreacted starting materials, can significantly impact density and viscosity.[6] Vacuum drying at a controlled temperature (e.g., 40°C for 10 hours) is a common and effective method for removing residual water and other volatile impurities.[6]
-
Water Content Determination: The water content of the neat PIL must be accurately determined using Karl Fischer titration. This is a crucial step as even small amounts of water can alter the thermophysical properties of the PIL.[13]
-
Preparation of Aqueous Mixtures: Aqueous mixtures should be prepared gravimetrically using a high-precision analytical balance. Deionized and degassed water should be used to avoid the introduction of impurities or dissolved gases that could affect the measurements. A range of compositions, typically expressed in mole fraction or mass fraction, should be prepared to fully characterize the behavior of the mixture.
Density Measurement Protocol
The vibrating tube densitometer is a widely used and highly accurate instrument for measuring the density of liquids.[14][15][16]
-
Instrumentation: A high-precision vibrating tube densitometer, such as an Anton Paar DMA series or similar, is recommended. These instruments offer excellent temperature control and high resolution.
-
Calibration: Regular calibration is essential for ensuring the accuracy of the densitometer.[17][18] The instrument should be calibrated using at least two reference fluids of known density that bracket the expected density range of the samples. Commonly used standards include dry air and ultrapure water at various temperatures.[18] The calibration procedure establishes the instrument-specific constants that relate the oscillation period of the U-tube to the density of the fluid.[15][16]
-
Measurement Procedure:
-
Thoroughly clean and dry the measuring cell before introducing the sample.
-
Inject the sample into the cell, ensuring that no air bubbles are present.
-
Allow the sample to reach thermal equilibrium with the instrument's temperature-controlled environment. This may take several minutes.
-
Perform multiple readings for each sample at each temperature to ensure reproducibility.
-
The temperature range should be selected based on the intended application, for example, from 293.15 K to 353.15 K.[11]
-
Viscosity Measurement Protocol
For the measurement of dynamic viscosity, a rotational viscometer is a versatile and reliable choice.[19][20][21][22][23]
-
Instrumentation: A rotational viscometer, such as a Brookfield or Anton Paar model, equipped with a suitable temperature control system (e.g., a circulating water bath) is recommended.
-
Spindle Selection and Calibration: The choice of spindle and rotational speed is critical for obtaining accurate viscosity measurements.[19][20] The selection should be based on the expected viscosity of the sample to ensure that the torque reading is within the optimal range of the instrument (typically 10-90% of the full-scale range).[20] The viscometer must be calibrated using certified viscosity standards.[19][20][21] These standards are fluids with known viscosities at specific temperatures. Calibration verifies the accuracy of the instrument and is a crucial step in a self-validating protocol.
-
Measurement Procedure:
-
Ensure the viscometer is level and the spindle is clean and dry.
-
Place the sample in a temperature-controlled sample holder and allow it to reach the desired temperature.
-
Immerse the selected spindle into the sample to the correct depth.
-
Begin rotation at the chosen speed and allow the reading to stabilize before recording the viscosity value.
-
Perform measurements at multiple shear rates (rotational speeds) to determine if the fluid is Newtonian or non-Newtonian.
-
Repeat measurements for each sample at each temperature to assess precision.
-
Data Validation and Comparison
Comparative Density Data
The following table presents density data for aqueous solutions of N-methyldiethanolamine (MDEA) at various temperatures and compositions. This data can serve as a benchmark for validating experimental measurements of bis(bis(2-hydroxyethyl)ammonium) glutarate solutions. Generally, the density of aqueous amine solutions is a function of both temperature and composition.[11]
| Temperature (K) | Mass Fraction MDEA | Density ( kg/m ³) |
| 293.15 | 0.3 | 1021.6 |
| 293.15 | 0.5 | 1027.8 |
| 293.15 | 0.8 | 1029.4 |
| 313.15 | 0.3 | 1014.3 |
| 313.15 | 0.5 | 1020.2 |
| 313.15 | 0.8 | 1021.5 |
| 333.15 | 0.3 | 1004.2 |
| 333.15 | 0.5 | 1009.8 |
| 333.15 | 0.8 | 1010.9 |
| 353.15 | 0.3 | 992.4 |
| 353.15 | 0.5 | 998.1 |
| 353.15 | 0.8 | 999.2 |
Data adapted from[11]
Comparative Viscosity Data
Similarly, the viscosity of aqueous amine solutions is highly dependent on temperature and composition. The table below provides viscosity data for aqueous MDEA solutions. A key feature to note is the non-linear relationship between viscosity and composition, with a maximum viscosity often observed at an intermediate composition.[11]
| Temperature (K) | Mass Fraction MDEA | Viscosity (mPa·s) |
| 293.15 | 0.3 | 5.89 |
| 293.15 | 0.5 | 15.34 |
| 293.15 | 0.8 | 48.21 |
| 313.15 | 0.3 | 2.98 |
| 313.15 | 0.5 | 6.45 |
| 313.15 | 0.8 | 17.58 |
| 333.15 | 0.3 | 1.76 |
| 333.15 | 0.5 | 3.42 |
| 333.15 | 0.8 | 8.12 |
| 353.15 | 0.3 | 1.15 |
| 353.15 | 0.5 | 2.08 |
| 353.15 | 0.8 | 4.43 |
Data adapted from[11]
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of data acquisition and validation.
Figure 1: Experimental workflow for density and viscosity data validation.
Figure 2: Logical relationship in the comparative data validation process.
Conclusion and Future Directions
The validation of density and viscosity data for novel protic ionic liquids like bis(bis(2-hydroxyethyl)ammonium) glutarate is a critical step in their evaluation for pharmaceutical applications. By employing a robust, self-validating experimental protocol and utilizing comparative data from structurally similar compounds, researchers can generate high-quality, reliable data. The methodologies and comparative data presented in this guide provide a solid foundation for such investigations.
Future work should focus on generating and publishing comprehensive datasets for bis(bis(2-hydroxyethyl)ammonium) glutarate and other novel PILs to reduce the reliance on comparative benchmarks. Furthermore, the exploration of advanced modeling techniques to predict the thermophysical properties of these complex mixtures will be invaluable for accelerating the formulation and development of next-generation pharmaceutical products.
References
- García, G., et al. (2015). Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. The Journal of Chemical Thermodynamics, 89, 166-176.
- Hasan, M., et al. (2021). Density and viscosity correlations of aqueous solvents for amine-based CO2 capture. Results in Engineering, 11, 100257.
- Bandyopadhyay, S. S. (2003). Density and Viscosity of Aqueous Solutions of (N-Methyldiethanolamine + Monoethanolamine), (N-Methyldiethanolamine + Diethanolamine), (2-Amino-2-methyl-1-propanol + Monoethanolamine), and (2-Amino-2-methyl-1-propanol + Diethanolamine).
- Leron, R. B., & Li, M. H. (2020). Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures. Molecules, 25(9), 2133.
- Pharma Contributor. (2024, September 23). The Role of Liquid Density in Pharmaceutical Formulation and Quality Control. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Drawell. (2025, February 6). Essential Steps for Accurate Rotational Viscometer Calibration. Drawell Scientific Instrument Co., Ltd.
- Pharma Contributor. (2023, September 22). The Importance of Accurate Fluid Density Measurements in Pharmaceutical Formulation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Martests Instrument. (n.d.).
- Bandyopadhyay, S. S. (2003). Density and Viscosity of Aqueous Solutions of (N-Methyldiethanolamine + Monoethanolamine), (N-Methyldiethanolamine + Diethanolamine), (2-Amino-2-methyl-1-propanol + Monoethanolamine), and (2-Amino-2-methyl-1-propanol + Diethanolamine).
- AELAB. (2025, February 8).
- FCX Performance. (n.d.).
- NBchao.Com. (n.d.).
- Petenuci, F. A., et al. (2015). Thermophysical properties of two ammonium-based protic ionic liquids. Journal of Solution Chemistry, 44(3-4), 631-649.
- API. (n.d.). INSTALLATION AND OPERATION OF DENSITOMETERS. American Petroleum Institute.
- Kottke, R. (2023). Impact of Viscosity and Drug Formulation on Pharmaceutical Development. Journal of Chemical and Pharmaceutical Research, 15(11), 1-2.
- Singh, S., et al. (2025, January 9). A Comprehensive Review of the Thermophysical Properties of Energetic Ionic Liquids. Molecules, 30(2), 346.
- RheoSense, Inc. (2018, August 21). Viscosity in Each Step of the FDA Drug Approval Process. RheoSense Blog.
- Zylinski, M., et al. (2025, July 30). A Review of the State of the Art on Ionic Liquids and Their Physical Properties During Heat Transfer.
- Pharmaceutics International, Inc. (2020, November 2). The Importance of Viscosity on Pharmaceutical and Bio-Pharmaceutical Processing. Pii.
- da Silva, L. P., et al. (2024). Thermophysical Characterization of Protic Ionic Liquids: Density Measurements, Group Contribution Method, and PC-SAFT Modeling Application. Industrial & Engineering Chemistry Research.
- Hanafiah, M. A. K. M., & Anderson, K. (2016). Recent Advances and Thermophysical Properties of Acetate-based Protic Ionic Liquids. Journal of Chemical and Pharmaceutical Sciences, 9(2), 844-850.
- InstrumentationTools. (2019, September 5). Vibrating Tube Densitometers Working Principle.
- McLinden, M. O., & Lösch-Will, C. (2015). Utilization of a High-Pressure Vibrating Tube Densimeter for Liquids at Temperatures Down to 100 K.
- Scribd. (n.d.).
- Lago, S., et al. (n.d.).
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- 4. The Importance of Viscosity on Pharmaceutical and Bio-Pharmaceutical Processing | Adam fabriwerk [adamfabriwerk.com]
- 5. Thermophysical properties of two ammonium-based protic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
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Operational Safety and Disposal Protocol for Bis(bis(2-hydroxyethyl)ammonium) Glutarate
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a rigorous scientific process. Understanding the molecular behavior of bis(bis(2-hydroxyethyl)ammonium) glutarate (CAS: 85029-94-3) is the foundation of safely managing its lifecycle[1].
This compound is an organic salt formed from diethanolamine and glutaric acid. In aqueous waste streams, it dissociates into its constituent ions. Therefore, our disposal and safety protocols are dictated by the reactivity and toxicological profile of its most hazardous dissociation product: diethanolamine (DEA) .
The following guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical.
Mechanistic Hazard Analysis
To design an effective disposal strategy, we must first quantify the risks. Diethanolamine is a secondary amine that presents severe ocular hazards and systemic toxicity upon repeated exposure[2]. More critically, its chemical structure dictates strict segregation rules to prevent the synthesis of potent carcinogens in your waste stream.
Table 1: Physicochemical and Hazard Profile of Relevant Components
| Parameter | Bis(bis(2-hydroxyethyl)ammonium) glutarate | Diethanolamine (Dissociation Product) |
| CAS Number | 85029-94-3 | 111-42-2 |
| Acute Oral Toxicity (LD50, Rat) | Evaluated via dissociation products | 620 mg/kg |
| Acute Dermal Toxicity (LD50, Rabbit) | Evaluated via dissociation products | 7,640 mg/kg |
| Key Target Organs | Liver, Kidney, Eyes | Liver, Kidney, Blood, Respiratory System |
| Primary GHS Hazard Statements | Irritant, Systemic Toxicity | H302, H315, H318, H370, H373 |
Step-by-Step Operational Disposal Protocol
Every procedure below is designed as a self-validating system. By understanding the causality behind each step, laboratory personnel can prevent catastrophic chemical interactions.
Phase 1: Pre-Disposal Verification and PPE
-
Causality: Diethanolamine is classified under GHS as causing serious eye damage (H318) and skin irritation (H315)[2]. Standard safety glasses are insufficient against the risk of irreversible ocular damage from splashes.
-
Protocol:
-
Don tight-sealing chemical safety goggles and a chemically resistant laboratory coat.
-
Equip nitrile gloves with a minimum thickness of 0.4 mm.
-
-
Self-Validation Step: Operators must perform a visual and tactile pneumatic test (inflating the glove and checking for pressure loss) to verify the absence of pinhole leaks prior to handling the waste.
Phase 2: Waste Segregation and Nitrosamine Risk Mitigation
-
Causality: This is the most critical logistical step. In the presence of nitrosating agents (e.g., nitrites, nitrous acid, or nitric acid), secondary amines like diethanolamine undergo nitrosation to form highly carcinogenic N-nitrosamines, specifically N-nitrosodiethanolamine (NDEA)[3].
-
Protocol:
-
Audit the target waste container. Ensure absolutely no nitric acid, sodium nitrite, or other nitrosating agents have been introduced.
-
If the waste stream pH is highly acidic (pH < 5), carefully neutralize it with a dilute base (e.g., sodium hydroxide) to minimize the catalytic conditions that favor nitrosamine formation.
-
-
Self-Validation Step: Maintain a dedicated, physically segregated waste log specifically for secondary amine salts. Do not permit the transfer of waste into the container unless the log confirms a 100% nitrite-free history.
Phase 3: Containment and Labeling
-
Causality: Aqueous solutions of amine salts are mildly alkaline and can slowly react with certain metals, leading to container degradation and leaching.
-
Protocol:
-
Transfer the chemical waste into a High-Density Polyethylene (HDPE) container. Strictly avoid the use of metal drums.
-
Seal the container tightly to prevent moisture ingress and vapor release.
-
Apply a GHS-compliant label stating: "Hazardous Waste - Toxic/Irritant (Contains Diethanolamine Salt, CAS 85029-94-3) - DO NOT MIX WITH NITRITES"[1].
-
-
Self-Validation Step: Invert the sealed HDPE container over a secondary containment tray for 60 seconds to physically verify the integrity of the cap seal.
Phase 4: Final Transfer and Destruction
-
Causality: Combustion of nitrogen-containing compounds can release toxic nitrogen oxides (NOx) into the atmosphere[4].
-
Protocol:
-
Store the sealed HDPE containers in a cool, well-ventilated secondary containment area away from direct sunlight and strong oxidizers[5].
-
Contract a licensed hazardous waste disposal facility.
-
Specify on the manifest that the waste requires high-temperature incineration in a facility equipped with NOx scrubbers to safely neutralize nitrogenous combustion byproducts[5].
-
-
Self-Validation Step: Request and file the Certificate of Destruction (CoD) from the disposal facility, verifying that high-temperature incineration with scrubbing was the specific method utilized.
Process Visualization
To ensure immediate comprehension of the logistical flow, refer to the decision matrix below.
Workflow for the safe segregation and disposal of bis(bis(2-hydroxyethyl)ammonium) glutarate waste.
References
-
NextSDS. "bis[bis(2-hydroxyethyl)ammonium] glutarate — Chemical Substance Information". 1
-
Petrolkimya (BASF). "Safety data sheet: Diethanolamine pure". 3
-
TCI Chemicals. "SAFETY DATA SHEET: Diethanolamine". 2
-
Loba Chemie. "DIETHANOLAMINE AR - Safety Data Sheet". 5
-
Carl ROTH. "Safety Data Sheet: Diethanolamine". 4
Sources
Personal protective equipment for handling Bis(bis(2-hydroxyethyl)ammonium) glutarate
As drug development and chemical synthesis operations scale, the handling of specialized organic salts like bis(bis(2-hydroxyethyl)ammonium) glutarate (CAS: 85029-94-3) requires rigorous, field-proven safety protocols. This compound is a synthesized salt formed from glutaric acid and diethanolamine (DEA).
To establish a self-validating safety protocol, we must understand the mechanistic hazards of its parent moieties. Glutaric acid is a severe irritant capable of causing serious tissue and eye damage[1], while diethanolamine poses significant risks of target organ toxicity (liver, kidneys, and blood) upon repeated exposure and is highly toxic to aquatic ecosystems[2]. Consequently, handling this salt demands strict adherence to the personal protective equipment (PPE) standards and operational workflows detailed below.
Mechanistic Hazard Profile & Causality
Before executing any protocol, personnel must understand why specific precautions are non-negotiable:
-
Ocular & Dermal Toxicity: The dissociation of this salt in ambient moisture or sweat exposes workers to localized pH extremes. The DEA moiety causes serious eye damage (H318) and skin irritation (H315) (2[2]). Simultaneously, glutaric acid dust is known to cause severe skin burns (1[1]).
-
Inhalation Risks: While the salt possesses a low vapor pressure, mechanical manipulation (e.g., weighing, transferring) generates fine crystalline particulates. Inhalation of these aerosols bypasses dermal PPE and directly attacks the respiratory mucosa, causing severe tract irritation (3[3]).
-
Reactivity Hazards: The secondary amine groups in the DEA structure can react violently with strong oxidizing agents, potentially leading to dangerous exothermic degradation (4[4]).
Quantitative PPE Matrix
The following table dictates the mandatory PPE required for handling bis(bis(2-hydroxyethyl)ammonium) glutarate, grounded in the chemical's toxicological profile.
| PPE Category | Specification / Standard | Mechanistic Justification (Causality) | Replacement Protocol |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness, EN 374) | Nitrile provides broad-spectrum resistance against organic salts and prevents dermal absorption of the DEA moiety, mitigating systemic organ toxicity risks[2]. | Discard immediately if contaminated or after 2 hours of continuous use. |
| Eye Protection | Tight-sealing chemical safety goggles (EN 166 / ANSI Z87.1) | Both parent compounds cause severe ocular damage and conjunctival redness. Goggles prevent aerosolized dust from contacting the cornea[1]. | Sanitize with 70% Isopropyl Alcohol (IPA) after each shift. |
| Body Protection | Impervious lab coat (Knee-length) and closed-toe shoes | Prevents accumulation of chemical dust on personal clothing, mitigating chronic dermal exposure risks[3]. | Launder weekly via professional hazmat service; do not wash at home. |
| Respiratory | NIOSH N95 / EN 149 FFP2 Respirator (If outside hood) | Mechanical manipulation generates fine particulates. The respirator prevents inhalation of corrosive dust that attacks the respiratory tract[3]. | Single-use; discard immediately after the operational session. |
Step-by-Step Operational Methodology
To ensure a self-validating safety loop, every step in the handling process is designed to preemptively neutralize the hazards identified in Section 1.
Phase 1: Pre-Operational Setup & Environmental Control
-
Verify Ventilation: Ensure the chemical fume hood is fully operational with a face velocity of 80–100 feet per minute (fpm).
-
Causality: A properly calibrated hood captures aerosolized glutarate salts before they can enter the operator's breathing zone.
-
-
Clear the Workspace: Remove all strong oxidizing agents, nitrites, and strong acids from the working area.
-
Causality: DEA reacts violently with strong oxidizers and can form toxic byproducts when mixed with nitrites[4].
-
-
Don PPE: Equip nitrile gloves, tight-sealing safety goggles, and an impervious lab coat prior to opening the chemical cabinet.
Phase 2: Weighing and Dispensing Workflow
-
Use Anti-Static Weighing Boats: Transfer the bis(bis(2-hydroxyethyl)ammonium) glutarate using a clean, grounded stainless-steel spatula.
-
Causality: Organic salts hold static charges, causing the powder to aerosolize or adhere unpredictably to gloves and surfaces.
-
-
Seal Immediately: Cap the primary chemical container immediately after dispensing the required mass.
-
Causality: Glutaric acid derivatives are hygroscopic; ambient moisture causes the salt to cake, which later requires aggressive, dust-generating mechanical manipulation to break apart.
-
-
Surface Decontamination: Wipe the analytical balance and surrounding hood surface with a damp paper towel immediately after weighing.
Phase 3: Emergency Response & Spill Management
-
Ocular Exposure: Immediately flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.
-
Causality: Rapid dilution is critical to prevent irreversible corneal damage from the corrosive DEA/glutarate ions[3].
-
-
Spill Containment: Evacuate non-essential personnel. Moisten the spilled solid slightly with water before collecting it, or use a HEPA-filtered vacuum.
-
Causality: Moistening the powder prevents the creation of a toxic dust cloud during cleanup. Never use combustible materials like sawdust for absorption[5].
-
Waste Management and Disposal Plan
Because of the severe environmental impact of the DEA moiety, disposal must be handled with strict regulatory compliance.
-
Segregation: Collect all residual bis(bis(2-hydroxyethyl)ammonium) glutarate and contaminated consumables (gloves, wipes, weighing boats) in a clearly labeled, sealable hazardous waste container designated for Non-Halogenated Organic Waste.
-
Aqueous Waste Prohibition: Do NOT flush solutions containing this compound down the laboratory sink.
-
Causality: DEA is classified as harmful to aquatic life with long-lasting effects (H412) and will disrupt local water treatment biomes[2].
-
-
Final Disposal: Route the sealed containers to a certified environmental waste contractor for professional high-temperature incineration.
Operational Workflow Visualization
Workflow for the safe handling, spill management, and disposal of diethanolamine glutarate salts.
References
- PENTA s.r.o.
- Central Drug House (P) Ltd.
- New Jersey Department of Health. "Diethanolamine - Hazardous Substance Fact Sheet". nj.gov.
- ARK Chem. "SAFETY DATA SHEET: Diethanolamine LFG80%". ark-chem.co.jp.
- Fisher Scientific. "SAFETY DATA SHEET - Glutaric acid". fishersci.com.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
